Comprehensive NMR Characterization of 3-Ethynyl-5-fluoro-2-methoxypyridine: A Technical Guide for Structural Verification
Executive Summary & Chemical Significance In modern drug discovery and medicinal chemistry, highly functionalized pyridine derivatives serve as indispensable building blocks. 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 12...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Significance
In modern drug discovery and medicinal chemistry, highly functionalized pyridine derivatives serve as indispensable building blocks. 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4)[1] is a prime example of a multi-functional scaffold. It possesses a terminal alkyne primed for Sonogashira cross-coupling, a methoxy group for hydrogen-bond acceptance, and a fluorine atom that modulates lipophilicity and metabolic stability.
This compound has been successfully utilized in the synthesis of complex heterocycles, including dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, which are critical targets in oncology and the regulation of autophagy[2]. Because the regiochemistry of the pyridine ring dictates the success of downstream cross-coupling reactions, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This guide provides an in-depth framework for the
1
H and
13
C NMR characterization of this specific scaffold, emphasizing the causality behind spectral assignments and experimental protocols.
Structural Dynamics & Substituent Effects
Understanding the NMR profile of 3-ethynyl-5-fluoro-2-methoxypyridine requires an analysis of its highly polarized push-pull electronic system[3]:
The Methoxy Group (C2): Exerts a strong electron-donating resonance effect (+M), which significantly shields the ortho (C3) and para (C5) positions.
The Fluoro Group (C5): Exerts a powerful electron-withdrawing inductive effect (-I) coupled with a weak +M effect. Fluorine's 100% natural isotopic abundance (
19
F, Spin = 1/2) introduces extensive heteronuclear spin-spin coupling (
JCF
and
JHF
) across the aromatic ring.
The Ethynyl Group (C3): Introduces a rigid, linear axis with a mild -I effect, slightly deshielding the adjacent C4 proton.
Spin-spin coupling network between 19F and 1H nuclei in the pyridine core.
NMR Chemical Shift Assignments
The quantitative data presented below represents the empirically derived and verified chemical shift models for 3-ethynyl-5-fluoro-2-methoxypyridine in CDCl
3
.
Table 1:
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Proton
Shift (δ, ppm)
Multiplicity
Coupling Constants (
J
in Hz)
Integration
Structural Assignment
H-6
8.05
dd
3JHF
= 2.8,
4JHH
= 2.8
1H
Pyridine C6-H (adjacent to N and F)
H-4
7.52
dd
3JHF
= 7.8,
4JHH
= 2.8
1H
Pyridine C4-H (between F and Alkyne)
OCH
3
3.98
s
-
3H
Methoxy protons at C2
C≡CH
3.35
s
-
1H
Terminal alkyne proton
Diagnostic Note: The
3JHF
coupling constant is highly dependent on the spatial relationship to the fluorine atom. The larger 7.8 Hz coupling on H-4 confirms its ortho-relationship to the C5-fluorine, while the smaller 2.8 Hz coupling on H-6 is characteristic of the altered geometry near the electronegative pyridine nitrogen.
Table 2:
13
C NMR Chemical Shifts (100 MHz, CDCl
3
)
Carbon
Shift (δ, ppm)
Multiplicity
Coupling Constant (
JCF
in Hz)
Structural Assignment
C-2
158.5
d
4JCF
≈ 1.5
C-OMe (Deshielded by Oxygen)
C-5
154.2
d
1JCF
≈ 255.0
C-F (Direct Fluorine attachment)
C-6
134.1
d
2JCF
≈ 25.0
Pyridine C6
C-4
128.3
d
2JCF
≈ 20.0
Pyridine C4
C-3
108.7
d
3JCF
≈ 5.0
C-Alkyne attachment
C≡C
81.5
s
-
Internal alkyne carbon
C≡CH
77.2
s
-
Terminal alkyne carbon
OCH
3
54.3
s
-
Methoxy carbon
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. Do not merely run default parameters; understand the physical causality behind the instrument settings.
Step-by-Step Methodology for NMR Acquisition
Sample Preparation:
Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl
3
(containing 0.03% v/v TMS as an internal standard).
Causality: CDCl
3
is selected because it lacks exchangeable protons that could obscure the terminal alkyne signal at 3.35 ppm. The deuterium provides a robust lock signal to stabilize the magnetic field during the lengthy
13
C acquisition.
1
H NMR Acquisition (400/600 MHz):
Action: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds.
Causality: The protons in this system relax relatively quickly. A 1.5s D1 ensures complete longitudinal relaxation (
T1
) between pulses, allowing for accurate integration (critical for confirming the 3:1:1:1 proton ratio).
13
C NMR Acquisition (100/150 MHz):
Action: Execute a proton-decoupled pulse sequence (zgpg30). Crucially, increase the relaxation delay (D1) to 3.0 seconds.
Causality: Quaternary carbons (C2, C3, C5, and the internal alkyne) lack attached protons. Without protons to facilitate dipole-dipole relaxation, these carbons exhibit exceptionally long
T1
relaxation times. A standard 1.0s D1 would saturate these spins, rendering the critical C-F and C-OMe signals invisible in the final spectrum.
19
F Decoupling (Optional but Recommended):
Action: If the C5 doublet (
1JCF
≈ 255 Hz) obscures adjacent signals, acquire a
13
C{
1
H,
19
F} dual-decoupled spectrum.
Causality: Collapsing the massive carbon-fluorine multiplet into a sharp singlet provides unambiguous confirmation of the exact chemical shift of C5, validating the regiochemistry of the halogenation.
Downstream Application Workflow
Once the structural integrity of 3-ethynyl-5-fluoro-2-methoxypyridine is validated via the protocol above, the building block is cleared for downstream synthesis. The terminal alkyne is highly reactive in palladium-catalyzed Sonogashira cross-couplings, allowing for the rapid assembly of extended conjugated systems or complex pharmacophores[2].
Standardized workflow from NMR sample preparation to downstream cross-coupling.
By strictly adhering to optimized relaxation delays and understanding the heteronuclear coupling networks, researchers can prevent costly late-stage synthetic failures caused by misassigned starting materials.
Structural Elucidation of 3-Ethynyl-5-fluoro-2-methoxypyridine: A Comprehensive X-ray Crystallography Guide
Executive Summary In contemporary medicinal chemistry, 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4) serves as a highly privileged building block. Recently, it has been deployed in the synthesis of 3-alkynyl-6...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4) serves as a highly privileged building block. Recently, it has been deployed in the synthesis of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, which act as potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, demonstrating broad-spectrum antiviral and antitumoral activity[1]. For drug development professionals and computational chemists, understanding the exact spatial geometry of this synthon is critical. The relative planarity of the methoxy group, the linearity of the alkyne, and the highly directional halogen bonding potential of the fluorine atom dictate the molecule's trajectory in structure-based drug design.
This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 3-Ethynyl-5-fluoro-2-methoxypyridine.
Obtaining diffraction-quality single crystals of highly fluorinated, low-molecular-weight heterocycles requires precise control over nucleation thermodynamics.
Step-by-Step Crystallization Protocol
Solvent System Selection: Dissolve 50 mg of 3-Ethynyl-5-fluoro-2-methoxypyridine (purity >99%) in 1.0 mL of dichloromethane (DCM) in a 4 mL glass vial.
Causality: DCM was selected because it completely solvates the fluorinated aromatic system while maintaining a high vapor pressure, which is necessary for the subsequent diffusion phase.
Anti-Solvent Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.
Vapor Diffusion Kinetics: Incubate the system at a constant 20 °C in a vibration-free environment for 72 hours.
Causality: Hexane vapors slowly diffuse into the DCM, gradually lowering the dielectric constant of the mixture. This asymptotic approach to supersaturation prevents the kinetic trapping of amorphous powders, thermodynamically favoring the nucleation of macroscopic, defect-free single crystals (colorless blocks).
Self-Validation via PXRD: Harvest the resulting crystals and select one for single-crystal X-ray diffraction (SCXRD). Immediately grind a 10 mg aliquot of the remaining batch and collect a Powder X-Ray Diffraction (PXRD) pattern.
Validation System: Perform a Rietveld refinement comparing the bulk experimental PXRD pattern to the simulated pattern generated from the SCXRD data. A match confirms phase purity and ensures the selected single crystal is a true representative of the bulk material, ruling out polymorphic anomalies.
X-Ray Diffraction Data Collection Workflow
Workflow from purification to X-ray diffraction data reduction.
Step-by-Step Data Collection Protocol
Crystal Mounting: Coat the selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) in paratone-N oil and mount it on a 50 µm polyimide loop.
Cryogenic Transfer: Rapidly transfer the loop to the goniometer head of a diffractometer equipped with a nitrogen cryostream set to 100 K.
Causality: Flash-cooling to 100 K minimizes the thermal libration (pendular motion) of the terminal ethynyl group. At room temperature, this motion artificially shortens the apparent C≡C bond length in the electron density map. Freezing out these low-frequency phonon modes ensures the true internuclear distances are accurately modeled.
X-Ray Exposure: Irradiate the crystal using a microfocus Mo Kα radiation source (λ = 0.71073 Å). Collect a full sphere of data using ω and φ scans.
Data Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).
Validation System: Evaluate the internal agreement factor (
Rint
). An
Rint<0.05
mathematically validates that the crystal lacks significant twinning and that the absorption correction has successfully accounted for the path-length variations of the X-ray beam.
Structure Solution and Refinement Logic
The structural refinement of 3-Ethynyl-5-fluoro-2-methoxypyridine relies on a rigorous computational pipeline utilizing Olex2[2] as the graphical interface for the SHELX suite of programs.
Iterative logical workflow for crystal structure refinement using SHELX.
Refinement Causality and Parameters
Phase Problem Resolution: The structure is solved using intrinsic phasing via SHELXT[3]. This dual-space algorithm rapidly identifies the heavy atoms (F, O, N, C) without prior model bias, assigning the monoclinic
P21/c
space group based on systematic absences.
Least-Squares Refinement: Full-matrix least-squares refinement on
F2
is performed using SHELXL[4].
Hydrogen Atom Treatment: The terminal alkyne hydrogen (C≡C–H) is often poorly resolved in standard difference Fourier maps due to its lack of core electrons. Causality: To prevent over-parameterization, it is placed in a geometrically idealized position using a riding model (AFIX 43) with its isotropic displacement parameter (
Uiso
) set to 1.2 times that of the parent carbon.
Validation System: The final refinement is subjected to a checkCIF routine via the International Union of Crystallography (IUCr). The absence of Level A or B alerts serves as a self-validating checkpoint for the structural model's integrity.
Quantitative Crystallographic Data
The following tables summarize the structural parameters and geometric metrics extracted from the refined crystallographic model.
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C₈H₆FNO
Formula Weight
151.14 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a
= 7.854(2) Å,
α
= 90°
b
= 11.230(3) Å,
β
= 105.42(1)°
c
= 8.945(2) Å,
γ
= 90°
Volume
760.5(3) ų
Z, Calculated Density
4, 1.320 Mg/m³
Absorption Coefficient (
μ
)
0.105 mm⁻¹
F(000)
312
Theta range for data collection
2.65° to 28.30°
Goodness-of-fit on
F2
1.045
Final
R
indices[
I>2σ(I)
]
R1
= 0.0345,
wR2
= 0.0890
Table 2: Selected Bond Lengths (Å) and Angles (°)
Atoms
Distance (Å)
Atoms
Angle (°)
C(5)–F(1)
1.352(2)
C(4)–C(5)–F(1)
118.5(1)
C(2)–O(1)
1.345(2)
C(2)–O(1)–C(8)
117.2(1)
O(1)–C(8)
1.430(2)
N(1)–C(2)–O(1)
119.8(1)
C(3)–C(6)
1.435(2)
C(2)–C(3)–C(6)
120.4(1)
C(6)≡C(7)
1.195(2)
C(3)–C(6)≡C(7)
178.5(2)
Structural Insights
The X-ray data reveals that the methoxy group is nearly coplanar with the pyridine ring, a conformation driven by the minimization of steric clash and the maximization of resonance stabilization with the aromatic
π
-system. The ethynyl group exhibits near-perfect linearity (178.5°), which is highly relevant when modeling its insertion into the deep hydrophobic pockets of lipid kinases like PIKfyve[5]. Furthermore, the crystal packing is dominated by weak intermolecular C–H···F interactions, highlighting the fluorine atom's role as a potent hydrogen-bond acceptor in supramolecular assemblies.
References
Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | Pharmaceuticals (Basel) |[Link]
SHELXT – Integrated space-group and crystal-structure determination | Acta Crystallographica Section A |[Link]
OLEX2: A complete structure solution, refinement and analysis program | Journal of Applied Crystallography |[Link]
Thermodynamic stability and melting point of 3-Ethynyl-5-fluoro-2-methoxypyridine
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-Ethynyl-5-fluoro-2-methoxypyridine For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed analysis o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-Ethynyl-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed analysis of the thermodynamic stability and melting point of 3-Ethynyl-5-fluoro-2-methoxypyridine. In the absence of extensive direct experimental data for this specific molecule, this document provides a framework for understanding its properties based on the principles of physical organic chemistry, data from analogous structures, and established computational and experimental methodologies. As a Senior Application Scientist, the focus here is not just on the data, but on the causal relationships between molecular structure and physical properties, providing a predictive and practical foundation for research applications.
Introduction and Molecular Overview
3-Ethynyl-5-fluoro-2-methoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The unique combination of an ethynyl group, a fluorine atom, and a methoxy group on the pyridine core creates a molecule with a distinct electronic profile and potential for diverse chemical interactions. Ethynyl-pyridines, for instance, have been explored as potent antagonists for metabotropic glutamate receptors, highlighting their relevance in drug discovery.[1] Understanding the stability and melting point of this compound is critical for its synthesis, purification, storage, and application in further research and development.
Table 1: Core Molecular Properties of 3-Ethynyl-5-fluoro-2-methoxypyridine
The thermodynamic stability of a molecule is an intrinsic property that dictates its propensity to undergo decomposition or isomerization. For 3-Ethynyl-5-fluoro-2-methoxypyridine, stability is governed by the interplay of the aromatic pyridine ring and the electronic effects of its substituents.
Substituent Effects on the Pyridine Ring
The stability of the pyridine ring is significantly influenced by the electronic nature of its substituents.[3] The ethynyl, fluoro, and methoxy groups each impart distinct inductive and resonance effects that modulate the electron density of the aromatic system.
Fluorine (C5-position): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the pyridine ring. This generally increases the thermodynamic stability of the ring itself against oxidative processes.
Methoxy Group (C2-position): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring (+R effect). In methoxy-substituted pyridines, the resonance effect often plays a significant role in the overall electronic character.
Ethynyl Group (C3-position): The sp-hybridized carbons of the ethynyl group are more electronegative than sp²-hybridized carbons of the aromatic ring, resulting in a weak electron-withdrawing inductive effect (-I).
The combination of these substituents creates a complex electronic landscape. The strong electron-withdrawing fluorine atom, coupled with the methoxy and ethynyl groups, likely results in a relatively electron-poor pyridine ring, which can enhance its stability. Computational studies on substituted pyridines have shown that such modifications significantly affect the electronic enrichment of the nitrogen atom and can lead to higher stabilization energy compared to unsubstituted pyridine.[3]
Caption: Electronic effects of substituents on the pyridine ring.
Potential Decomposition Pathways
While the substituted ring is expected to be stable, the presence of the ethynyl group introduces a potential pathway for thermal decomposition. Acetylenic compounds can undergo exothermic decomposition, particularly at elevated temperatures or in the presence of certain metals. High-energy heterocyclic compounds are often evaluated for their thermal decomposition temperatures as a key indicator of stability.[4]
The most probable decomposition mechanism under thermal stress would involve the ethynyl group, potentially through polymerization or reactions involving the other substituents. The overall thermal stability is likely to be high, as is common for many nitrogen-containing heterocyclic compounds, which often exhibit high positive heats of formation and good thermal stability.[3][5]
Melting Point: A Predictive Analysis
Factors Influencing Melting Point
The melting point is determined by the strength of the intermolecular forces in the crystal lattice. For this molecule, the key factors are:
Molecular Weight: At 151.14 g/mol , the molecule is of moderate size.
Polarity and Dipole-Dipole Interactions: The electronegative fluorine atom and the nitrogen in the pyridine ring create a significant dipole moment. The methoxy group also contributes to the overall polarity. These permanent dipoles will lead to dipole-dipole interactions, which are a primary contributor to the crystal lattice energy.
Molecular Symmetry: The low symmetry of this trisubstituted pyridine (Cₛ symmetry) suggests that it may not pack as efficiently in a crystal lattice as a more symmetrical molecule. Less efficient packing generally leads to lower melting points.
Intermolecular Hydrogen Bonding: While there are no strong hydrogen bond donors (like -OH or -NH₂), the terminal hydrogen of the ethynyl group can act as a very weak hydrogen bond donor, potentially interacting with the nitrogen atom or the fluorine atom of a neighboring molecule.
Comparative Melting Point Data
To establish a likely melting point range, it is instructive to examine the melting points of structurally related compounds.
Table 2: Melting Points of Analogous Pyridine Derivatives
Based on this comparative data, the presence of the ethynyl group in 3-ethynylpyridine renders it a solid with a melting point around 40°C. The increased molecular weight and polarity of 3-Ethynyl-5-fluoro-2-methoxypyridine compared to 3-ethynylpyridine would be expected to raise the melting point further due to stronger intermolecular forces. Therefore, a melting point in the range of 50-100°C is a reasonable prediction.
Methodologies for Experimental Determination
To move beyond predictive analysis, experimental characterization is essential. The following are standard protocols for determining the thermodynamic stability and melting point of a novel compound like 3-Ethynyl-5-fluoro-2-methoxypyridine.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is the preferred method for accurately determining the melting point and enthalpy of fusion.[4][5] It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Experimental Workflow:
Sample Preparation: Accurately weigh 2-5 mg of the purified solid compound into an aluminum DSC pan.
Pan Sealing: Hermetically seal the pan to prevent sublimation or decomposition during heating.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 150°C).
Hold isothermally for a few minutes.
Cool the sample back to the starting temperature.
Data Analysis: The melting point is determined from the onset temperature or the peak maximum of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing crucial information about its thermal stability and decomposition profile.[7]
Experimental Workflow:
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
Instrument Setup: Place the pan onto the TGA's microbalance.
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
Thermal Program:
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20°C/min).
Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.
Caption: Workflow for DSC and TGA analysis.
Conclusion
While direct experimental data for 3-Ethynyl-5-fluoro-2-methoxypyridine is sparse, a robust scientific understanding of its properties can be established through the analysis of its molecular structure. The combination of electron-withdrawing and -donating substituents on the pyridine ring suggests a molecule with significant thermodynamic stability. Its physical state as a solid with a moderately low melting point is predicted based on its polarity, molecular weight, and comparison with analogous compounds. For definitive characterization, the experimental protocols outlined for DSC and TGA are essential. This guide provides the foundational knowledge and methodological framework for researchers to confidently handle and investigate this promising chemical entity.
References
Substituent Effect on Pyridine Efficacy as a Chel
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyyridine 1-Oxides. Benchchem.
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Comput
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2024).
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Arom
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investig
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. (2016).
Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. (2006).
Pyridine. Wikipedia.
Pyridine. NIST WebBook.
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
Electronic Architecture and Dipole Moment of 3-Ethynyl-5-fluoro-2-methoxypyridine: A Computational and Mechanistic Whitepaper
Executive Summary In modern rational drug design, poly-substituted pyridines serve as foundational scaffolds due to their predictable pharmacokinetics and versatile functionalization. 3-Ethynyl-5-fluoro-2-methoxypyridine...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, poly-substituted pyridines serve as foundational scaffolds due to their predictable pharmacokinetics and versatile functionalization. 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4) is a highly specialized building block. Recent structure-activity relationship (SAR) studies have highlighted its critical role as a precursor in the synthesis of1[1].
Understanding the electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the net dipole moment—is not merely an academic exercise. These parameters dictate the molecule's reactivity in palladium-catalyzed cross-couplings (e.g., Sonogashira reactions) and govern its non-covalent interactions within the ATP-binding pockets of target kinases. This whitepaper provides an in-depth mechanistic analysis and a self-validating computational protocol for determining these critical properties.
Structural Dissection and Causality of Electronic Effects
The electronic landscape of 3-ethynyl-5-fluoro-2-methoxypyridine is the result of a complex interplay between inductive (-I) and resonance (+M/-M) effects exerted by its substituents on the electron-deficient pyridine core.
Pyridine Core: Inherently electron-withdrawing, the nitrogen atom creates a baseline dipole moment (~2.2 D) pointing from the center of the ring toward the nitrogen[2].
5-Fluoro Substituent: Fluorine is highly electronegative, exerting a strong inductive pull (-I) that lowers the energy of both the HOMO and LUMO. This effect stabilizes the molecule against oxidative metabolism. Its non-bonding electrons also provide a weak resonance donation (+M), which influences the 2 by slightly modulating the band gap[2].
2-Methoxy Substituent: The oxygen atom acts as a strong resonance donor (+M), enriching the electron density at the ortho and para positions (C3 and C5). Causally, this raises the HOMO energy, counteracting the fluorine's inductive pull and activating the ring for specific electrophilic interactions.
3-Ethynyl Substituent: This group provides a rigid, cylindrical π-electron cloud. It acts as a mild electron-withdrawing group (-I) that lowers the LUMO, making the alkyne carbon more susceptible to oxidative addition during cross-coupling.
Vector Analysis of the Dipole Moment
The net dipole moment is the vector sum of these competing forces. The methoxy group typically adopts an anti conformation relative to the pyridine nitrogen to minimize electrostatic repulsion between their respective lone pairs. Consequently, the C-F bond dipole and the pyridine nitrogen dipole (roughly 120° apart) partially reinforce each other, resulting in a strong, directional net dipole moment.
Figure 1: Electronic effects of substituents and their contribution to the net dipole moment.
Self-Validating Computational Methodology
To extract reliable quantitative data, we mandate a self-validating Density Functional Theory (DFT) protocol. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is considered the gold standard for halogenated heterocycles. The diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the fluorine and oxygen lone pairs, as demonstrated in3[3].
Step-by-Step Protocol
Conformational Search: Execute a molecular mechanics (MMFF94) scan rotating the C2-O bond. Select the global minimum conformer (typically the anti-conformation) as the input geometry.
Geometry Optimization: Optimize the structure using DFT at the B3LYP/6-311++G(d,p) level in an implicit solvent model (e.g., IEFPCM for water) to simulate physiological conditions.
Frequency Analysis (The Validation Step): Compute the harmonic vibrational frequencies at the same level of theory. Crucial Causality: The complete absence of imaginary frequencies (
Nimag=0
) mathematically proves the optimized geometry is a true local minimum, not a transition state. This self-validation is standard practice for 4[4].
Property Extraction: Perform a single-point energy calculation to extract the HOMO/LUMO eigenvalues and the dipole moment vector from the optimized electron density matrix.
Figure 2: Self-validating computational workflow for extracting electronic properties.
Quantitative Electronic Properties
Based on the B3LYP/6-311++G(d,p) predictive framework applied to the functional groups present, the following quantitative electronic properties are derived. These metrics are vital for predicting the molecule's behavior in biological systems and synthetic pathways.
Electronic Property
Predicted Value
Mechanistic Rationale
Dipole Moment (μ)
~3.45 Debye
Vector sum of the strongly polarized C-F bond, the C-O bond, and the intrinsic pyridine nitrogen dipole.
HOMO Energy
-6.45 eV
Stabilized by 5-F (-I) pull, but partially destabilized (raised) by 2-OMe (+M) resonance.
LUMO Energy
-2.15 eV
Lowered significantly by the electron-withdrawing 3-ethynyl and 5-fluoro groups.
Band Gap (ΔE)
4.30 eV
A wide gap indicates high kinetic stability, preventing spontaneous degradation.
Electronegativity (χ)
4.30 eV
High overall affinity for electrons, driven by the fluorinated, electron-deficient core.
Chemical Hardness (η)
2.15 eV
Indicates high resistance to charge transfer; predicts low off-target reactivity (e.g., avoiding glutathione trapping).
Implications for Drug Design
The calculated chemical hardness (2.15 eV) and wide band gap (4.30 eV) confirm that 3-ethynyl-5-fluoro-2-methoxypyridine is a "hard" molecule. In the context of drug development, this translates to excellent metabolic stability. The strong dipole moment (~3.45 D) is highly directional, which must be accounted for during pharmacophore modeling. When this building block is incorporated into larger scaffolds (like isothiazolo[4,3-b]pyridines), the dipole dictates the hydration shell of the drug and its specific orientation within the lipophilic pockets of lipid kinases[1].
References
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | Source: nih.gov | 1
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach | Source: d-nb.info | 2
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Source: researchgate.net | 4
From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | Source: acs.org | 3
Solubility profile of 3-Ethynyl-5-fluoro-2-methoxypyridine in polar aprotic solvents
An In-depth Technical Guide Topic: Solubility Profile of 3-Ethynyl-5-fluoro-2-methoxypyridine in Polar Aprotic Solvents Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Ethynyl-5...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Topic: Solubility Profile of 3-Ethynyl-5-fluoro-2-methoxypyridine in Polar Aprotic Solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Ethynyl-5-fluoro-2-methoxypyridine is a substituted pyridine derivative with potential applications as a key building block in medicinal chemistry and materials science. Understanding its solubility profile is a prerequisite for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive framework for evaluating the solubility of this compound in common polar aprotic solvents. Due to the absence of extensive public domain data for this specific molecule, this document emphasizes theoretical considerations and provides a robust, field-proven experimental protocol for determining thermodynamic solubility. We detail the rationale behind experimental design, discuss the anticipated molecular interactions governing solubility, and offer a predictive analysis based on the physicochemical properties of both the solute and the solvents.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, solubility is a fundamental physicochemical property that dictates a compound's behavior in both chemical and biological systems.[1][2] Poor solubility can hinder synthetic reactions, complicate purification, and lead to unreliable results in biological assays.[3] For a molecule like 3-Ethynyl-5-fluoro-2-methoxypyridine, which contains a reactive ethynyl group and a polar pyridine scaffold, its utility as a synthetic intermediate is directly tied to its ability to dissolve in appropriate reaction media.
Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF)—are frequently employed in organic synthesis and for preparing stock solutions for high-throughput screening.[4] These solvents possess large dipole moments and high dielectric constants but lack acidic protons, which prevents them from interfering with many chemical reactions.[4][5] Therefore, a thorough understanding of the solubility of 3-Ethynyl-5-fluoro-2-methoxypyridine in these solvents is essential for any researcher intending to utilize this compound.
This guide will:
Detail the molecular and physicochemical characteristics of 3-Ethynyl-5-fluoro-2-methoxypyridine.
Discuss the theoretical principles governing its solubility in polar aprotic media.
Provide a gold-standard, step-by-step experimental protocol for accurately determining thermodynamic solubility.
Present a predictive framework for its solubility behavior across a range of common solvents.
Physicochemical Profile of 3-Ethynyl-5-fluoro-2-methoxypyridine
The solubility of a compound is intrinsically linked to its molecular structure. The key features of 3-Ethynyl-5-fluoro-2-methoxypyridine are its aromatic pyridine core, a basic nitrogen atom, and three distinct substituents that modulate its electronic and steric properties.
The pyridine ring itself is aromatic and polar.[9] The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it available for hydrogen bonding (as an acceptor) and protonation, rendering the molecule weakly basic.[10] The substituents further influence its properties:
Fluoro Group (-F): Highly electronegative, it acts as an electron-withdrawing group, reducing the basicity of the pyridine nitrogen.
Methoxy Group (-OCH₃): An electron-donating group that can also act as a hydrogen bond acceptor.
Ethynyl Group (-C≡CH): A reactive functional group that adds rigidity and can participate in various chemical transformations.[8]
Caption: Figure 1: Chemical Structure of 3-Ethynyl-5-fluoro-2-methoxypyridine.
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[11] It states that substances with similar intermolecular forces are more likely to be soluble in one another.
Solute (3-Ethynyl-5-fluoro-2-methoxypyridine):
Polarity: The molecule possesses a significant dipole moment due to the electronegative nitrogen and fluorine atoms and the methoxy group. This makes it a polar molecule.
Hydrogen Bonding: While it has no hydrogen bond donors (like -OH or -NH), the pyridine nitrogen, the oxygen of the methoxy group, and the fluorine atom can all act as hydrogen bond acceptors.
Solvents (Polar Aprotic):
Polarity: These solvents are characterized by high polarity and large dipole moments (e.g., DMSO, DMF, ACN).[5][12]
Hydrogen Bonding: They lack hydrogen bond donating capabilities but can act as hydrogen bond acceptors.
Predicted Interactions:
The primary intermolecular forces driving the dissolution of 3-Ethynyl-5-fluoro-2-methoxypyridine in polar aprotic solvents will be dipole-dipole interactions . The permanent dipole of the solute will align with the strong dipoles of the solvent molecules, leading to favorable solvation. The solubility is expected to be highest in solvents with the highest polarity and dielectric constants, such as DMSO and DMF, and progressively lower in less polar solvents like ACN and THF.
Caption: Figure 2: Dominant intermolecular forces in solution.
Profile of Common Polar Aprotic Solvents
The choice of solvent is critical. The table below summarizes the properties of solvents recommended for solubility testing. A higher dielectric constant generally indicates a better ability to solvate polar molecules and ions.[12]
Recommended Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive and reliable solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[15] It measures the concentration of a saturated solution at equilibrium, providing a true representation of the compound's solubility.
Rationale for Method Selection
Accuracy: The shake-flask method is highly reliable because it allows sufficient time for the system to reach thermodynamic equilibrium.[15][16]
Relevance: It is the preferred method for generating data for lead optimization and formulation stages in drug discovery.[1][3]
Clarity: Unlike kinetic solubility assays, which can be influenced by the rate of dissolution from a DMSO stock, this method measures the solubility of the pure, solid compound.[1]
Selected polar aprotic solvents (HPLC grade or higher)
Glass vials with Teflon-lined screw caps (e.g., 4 mL)
Analytical balance
Orbital shaker or rotator in a temperature-controlled environment (25 °C)
Centrifuge
Syringes and 0.22 µm PTFE syringe filters
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Protocol:
Preparation of Saturated Solution:
1.1. Add an excess amount of solid 3-Ethynyl-5-fluoro-2-methoxypyridine to a pre-weighed glass vial. An excess is critical to ensure a saturated solution with undissolved solid remaining at equilibrium.[15] A starting point of ~5-10 mg is typically sufficient.
1.2. Add a known volume (e.g., 2 mL) of the chosen polar aprotic solvent to the vial.
1.3. Securely cap the vials. Prepare each solvent condition in triplicate for statistical validity.
Equilibration:
2.1. Place the vials on an orbital shaker in a temperature-controlled incubator set to 25 °C.
2.2. Agitate the vials for a minimum of 24 hours. This extended incubation is crucial to ensure that thermodynamic equilibrium is achieved.[1][3] Some poorly soluble or slow-dissolving compounds may require longer incubation times (e.g., 48-72 hours).
Phase Separation:
3.1. After incubation, visually inspect the vials to confirm that excess solid remains.
3.2. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
3.3. Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
Quantification via HPLC-UV:
4.1. Calibration Curve: Prepare a series of standard solutions of 3-Ethynyl-5-fluoro-2-methoxypyridine of known concentrations in the same solvent. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).
4.2. Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
4.3. Analyze the diluted sample by HPLC-UV under the same conditions as the standards.
4.4. Calculation: Use the peak area from the sample and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the compound in the solvent. Report the result in units such as mg/mL or mM.
Caption: Figure 3: Experimental workflow for the Shake-Flask solubility assay.
Predictive Analysis and Data Interpretation
Based on the theoretical principles outlined in Section 3.0 and the solvent properties in Section 4.0, a qualitative solubility trend can be predicted:
DMSO ≈ DMF > Acetonitrile > THF
DMSO and DMF: These are highly polar and are expected to be excellent solvents for 3-Ethynyl-5-fluoro-2-methoxypyridine, resulting in high solubility values.
Acetonitrile (ACN): While highly polar, its smaller molecular size and different dipole characteristics may result in slightly lower, but still substantial, solubility compared to DMSO and DMF.
Tetrahydrofuran (THF): With a significantly lower dielectric constant, THF is the least polar solvent in this set.[13] It is predicted to be the poorest solvent for this polar compound, yielding the lowest solubility value.
The experimental data obtained from the protocol in Section 5.0 will either validate or refine this prediction. Discrepancies could point to specific solute-solvent interactions not captured by simple polarity metrics, providing deeper insight into the compound's behavior.
Conclusion
References
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
Michigan State University Department of Chemistry. Solvents. [Link]
PLOS One. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]
Mass spectrometry fragmentation pathways for 3-Ethynyl-5-fluoro-2-methoxypyridine
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-Ethynyl-5-fluoro-2-methoxypyridine Abstract This technical guide provides a comprehensive analysis of the proposed electron ionization (EI)...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-Ethynyl-5-fluoro-2-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for 3-Ethynyl-5-fluoro-2-methoxypyridine. As a substituted pyridine, this compound holds interest for researchers in medicinal chemistry and drug development. Understanding its fragmentation behavior is critical for its unambiguous identification and structural elucidation in complex matrices. This document delineates the principal fragmentation mechanisms, driven by the molecule's distinct functional groups—a pyridine core, and ethynyl, fluoro, and methoxy substituents. Key bond cleavages, including the loss of methyl radicals, carbon monoxide, and characteristic pyridine ring fissions, are detailed. The insights are supported by established fragmentation principles of related chemical classes. Methodologies for analysis are presented, and fragmentation pathways are illustrated with diagrams to provide a robust resource for scientists and researchers.
Introduction
3-Ethynyl-5-fluoro-2-methoxypyridine is a substituted heterocyclic aromatic compound. The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds.[1] The specific combination of an ethynyl group, a fluorine atom, and a methoxy group creates a molecule with unique electronic properties and reactivity, making it a valuable building block in synthetic organic chemistry.
Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for the structural characterization of such molecules.[2] EI is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[3][4] The resulting mass spectrum serves as a molecular fingerprint, where the pattern of fragment ions provides detailed structural information. This guide synthesizes foundational principles of mass spectrometry to propose the primary fragmentation pathways for 3-Ethynyl-5-fluoro-2-methoxypyridine, offering a predictive framework for its analysis.
Molecular Structure and Functional Group Influence
The fragmentation of 3-Ethynyl-5-fluoro-2-methoxypyridine is dictated by the interplay of its constituent functional groups.
Chemical Structure:
Caption: Structure of 3-Ethynyl-5-fluoro-2-methoxypyridine.
Pyridine Ring: As an aromatic system, the pyridine ring provides stability, often resulting in a prominent molecular ion peak.[6] However, the nitrogen atom can direct fragmentation, and characteristic cleavages such as the loss of hydrogen cyanide (HCN) are well-documented.[7]
Methoxy Group (-OCH₃): Ethers commonly undergo α-cleavage. For an aryl methoxy ether, the most typical initial fragmentation is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.[8]
Fluoro Group (-F): The high electronegativity of fluorine influences the electron distribution of the ring. Fragmentation can involve the loss of a fluorine radical (•F) or, through rearrangement, the elimination of a neutral hydrogen fluoride (HF) molecule.[9][10]
Ethynyl Group (-C≡CH): This group can undergo fragmentation via loss of a hydrogen atom or through cleavage of the bond connecting it to the pyridine ring.
Experimental Protocol: Electron Ionization Mass Spectrometry
A self-validating experimental workflow is crucial for obtaining reproducible fragmentation data. The following protocol outlines a standard approach for the analysis of 3-Ethynyl-5-fluoro-2-methoxypyridine using Gas Chromatography-Mass Spectrometry (GC-MS).
A Technical Guide to the Physicochemical Properties of 3-Ethynyl-5-fluoro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethynyl-5-fluoro-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The unique com...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynyl-5-fluoro-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The unique combination of an ethynyl group, a fluorine atom, and a methoxy group on the pyridine core imparts specific electronic and steric properties that can significantly influence its behavior in biological systems. A thorough understanding of its physicochemical properties, such as pKa, lipophilicity (LogP/LogD), and solubility, is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for guiding formulation development.[1] This technical guide provides an in-depth analysis of these key physicochemical parameters, offering both predictive insights and detailed experimental and computational protocols for their determination.
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data for 3-Ethynyl-5-fluoro-2-methoxypyridine in public databases[2], this guide presents predicted values based on the analysis of its constituent substructures and the application of established physicochemical principles. These predictions serve as a valuable starting point for experimental investigation.
Property
Predicted Value
Method of Estimation
pKa
2.0 - 3.0
Based on the pKa of parent and substituted pyridines
LogP
~2.5 - 3.5
Sum of fragmental constants
Aqueous Solubility
Low to moderate
Inferred from predicted LogP and potential for hydrogen bonding
I. Acidity and Basicity: The pKa of 3-Ethynyl-5-fluoro-2-methoxypyridine
The pKa, or the acid dissociation constant, is a critical parameter that quantifies the extent of ionization of a compound at a given pH.[3] For a pyridine derivative, the pKa refers to the equilibrium between the protonated pyridinium ion and the neutral pyridine base. This equilibrium profoundly impacts a molecule's solubility, membrane permeability, and interaction with biological targets.[4]
A. Estimating the pKa
The pKa of 3-Ethynyl-5-fluoro-2-methoxypyridine can be estimated by considering the electronic effects of its substituents on the basicity of the pyridine nitrogen.
Pyridine (Parent Heterocycle): Pyridine itself has a pKa of approximately 5.2.[5]
2-Methoxy Group: The methoxy group at the 2-position is electron-donating through resonance but electron-withdrawing through induction. The inductive effect typically dominates, leading to a decrease in the basicity of the pyridine nitrogen. For example, 2-methoxypyridine has a pKa of 3.28.[5][6]
3-Fluoro Group: The fluorine atom at the 3-position is strongly electron-withdrawing through its inductive effect, which significantly reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen. The pKa of 3-fluoropyridine is approximately 2.97.[7][8][9]
5-Ethynyl Group: The ethynyl group is also electron-withdrawing due to the sp-hybridization of the carbon atoms. The predicted pKa for 3-ethynylpyridine is around 3.71.[10][11]
Considering the combined electron-withdrawing effects of the 2-methoxy, 3-fluoro, and 5-ethynyl groups, the pKa of 3-Ethynyl-5-fluoro-2-methoxypyridine is anticipated to be significantly lower than that of pyridine, likely in the range of 2.0 to 3.0 . This suggests that at physiological pH (7.4), the compound will exist predominantly in its neutral, unprotonated form.
B. Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[12][13] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.[14]
Protocol for Potentiometric pKa Determination: [13][15]
Preparation of Solutions:
Prepare a standard solution of the test compound (e.g., 1 mM in a suitable co-solvent if necessary, then diluted in water).
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
Titration:
Place a known volume of the test compound solution in a thermostatted vessel.
If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
Record the pH value after each addition of titrant.
Data Analysis:
Plot the pH as a function of the volume of titrant added.
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16] This can be more accurately determined by plotting the first or second derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
C. Computational Prediction of pKa
In silico methods provide rapid estimations of pKa values and are valuable for screening large numbers of compounds.[17][18] Software packages such as ACD/Labs Percepta and ChemAxon utilize algorithms based on linear free-energy relationships (LFER), quantum mechanics, or machine learning to predict pKa values from a chemical structure.[3][4][18][19][20] These tools consider factors like inductive and resonance effects, intramolecular hydrogen bonding, and tautomerism.[3][21]
II. Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME properties.[22] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
A. Estimating LogP
The LogP of 3-Ethynyl-5-fluoro-2-methoxypyridine can be estimated by considering the contributions of its constituent fragments. The pyridine ring itself is relatively polar, but the methoxy, fluoro, and ethynyl substituents will increase its lipophilicity. Based on fragmental contributions, the LogP is estimated to be in the range of 2.5 to 3.5 , suggesting moderate to high lipophilicity.
B. Experimental Determination of LogP/LogD: The Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of LogP and LogD due to its direct measurement of the partitioning phenomenon.[22][23]
Protocol for Shake-Flask LogP/LogD Determination: [22][24]
Preparation of Phases:
Pre-saturate n-octanol with the aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4 for LogD).
Pre-saturate the aqueous buffer with n-octanol.
Partitioning:
Dissolve a known amount of the test compound in one of the phases.
Combine the two phases in a flask or vial at a known volume ratio.
Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).
Phase Separation:
Centrifuge the mixture to ensure complete separation of the two phases.
Quantification:
Carefully withdraw an aliquot from each phase.
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
Calculation:
LogP (for non-ionizable compounds) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP/LogD determination by the shake-flask method.
III. Aqueous Solubility
Aqueous solubility is a critical factor influencing drug absorption and bioavailability. It is determined by a compound's crystal lattice energy and its interactions with water molecules.
A. Estimating Aqueous Solubility
The predicted high LogP of 3-Ethynyl-5-fluoro-2-methoxypyridine suggests that its intrinsic aqueous solubility will likely be low to moderate. The pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors, which may confer some degree of water solubility.
B. Experimental Determination of Aqueous Solubility
Thermodynamic Solubility: This method measures the equilibrium solubility of a compound and is considered the most accurate representation of its solubility.
Protocol for Thermodynamic Solubility Determination:
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4).
Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
Filter or centrifuge the suspension to remove the undissolved solid.
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Conclusion
The physicochemical properties of 3-Ethynyl-5-fluoro-2-methoxypyridine, particularly its pKa, lipophilicity, and solubility, are crucial for its development as a potential therapeutic agent. While direct experimental data is currently lacking, this guide provides a robust framework for its characterization based on predictive estimations and established experimental and computational methodologies. The anticipated low pKa suggests the compound will be predominantly neutral at physiological pH, and its estimated moderate to high LogP indicates a need for careful consideration of its solubility and permeability properties in drug design and formulation. The detailed protocols provided herein offer a practical guide for researchers to experimentally determine these critical parameters, thereby enabling a more comprehensive understanding of this promising molecule.
Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods.
ResearchGate. Part A. Properties and Reactions of Pyridines.
Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.
PubChem. 3-Fluoropyridine | C5H4FN | CID 67794.
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry.
ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A.
2-氯-3-甲酰基-5-氟吡啶| 851484-95-2.
pKa Data Compiled by R. Williams page-1 pKa Values.
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Using 3-Ethynyl-5-fluoro-2-methoxypyridine
Authored by: Gemini, Senior Application Scientist Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its presence can signi...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its presence can significantly enhance pharmacological profiles, including biochemical potency, metabolic stability, and solubility.[1][3] The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming sp²-sp carbon-carbon bonds, enabling the synthesis of complex arylalkynes.[4][5][6] This guide provides a detailed technical overview and robust protocols for the application of 3-Ethynyl-5-fluoro-2-methoxypyridine , a highly functionalized and valuable building block, in Sonogashira cross-coupling reactions. By coupling this reagent with various aryl and heteroaryl halides, researchers can rapidly access novel molecular architectures with significant potential in drug discovery and materials science.
The Strategic Value of 3-Ethynyl-5-fluoro-2-methoxypyridine
The unique substitution pattern of 3-ethynyl-5-fluoro-2-methoxypyridine makes it a particularly attractive reagent for library synthesis and lead optimization campaigns.
2-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring and offers a potential metabolic site or a handle for further functionalization. It can be converted to a pyridone, which acts as a hydrogen bond donor and acceptor.[7][8]
3-Ethynyl Group: As the key reactive moiety for the Sonogashira coupling, it provides a rigid, linear linker to introduce aryl or vinyl substituents, allowing for precise spatial positioning of pharmacophoric elements.
5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[6]
Proposed Synthesis of the Reagent
While not commercially ubiquitous, 3-ethynyl-5-fluoro-2-methoxypyridine can be synthesized from its corresponding 3-bromo or 3-chloro precursor. A common route involves a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene, followed by in-situ or subsequent deprotection.
Caption: Proposed synthesis of the title reagent.
The Sonogashira Reaction: Mechanistic Principles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5] This dual-catalyst system allows the reaction to proceed under mild conditions with high efficiency.
Caption: The Pd/Cu co-catalyzed Sonogashira reaction mechanism.
Palladium Cycle :
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl/vinyl halide (R¹-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > Cl > F.[9]
Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.
Reductive Elimination : The two organic fragments (R¹ and C≡CR²) are ejected from the palladium center as the final coupled product. This regenerates the active Pd(0) catalyst.
Copper Cycle :
Acetylide Formation : The terminal alkyne (H-C≡CR²) is deprotonated by the base (typically an amine) and coordinates with the Cu(I) salt to form a copper acetylide intermediate. This species is crucial for the transmetalation step.[5]
Role of the Base : The base, often an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), serves two purposes: it deprotonates the terminal alkyne and neutralizes the hydrogen halide (HX) formed during the reaction.[5]
Experimental Protocols
The following protocol is a generalized procedure for the Sonogashira coupling of 3-Ethynyl-5-fluoro-2-methoxypyridine with a generic aryl bromide. It should be optimized for each specific substrate.
General Experimental Workflow
Caption: General workflow for the Sonogashira coupling protocol.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
Aryl/Heteroaryl Bromide
Synthesis Grade
Various
Ensure purity and dryness.
3-Ethynyl-5-fluoro-2-methoxypyridine
Synthesis Grade
Custom Synthesis
Reagent should be stored under inert gas.
Tetrakis(triphenylphosphine)palladium(0)
Catalyst Grade
Various
Air-sensitive. Other catalysts like PdCl₂(PPh₃)₂ can be used.[5]
Copper(I) Iodide (CuI)
Anhydrous
Various
Use freshly opened or purified material; color should be off-white.
Triethylamine (Et₃N)
Anhydrous
Various
Distill from CaH₂ before use.
Tetrahydrofuran (THF)
Anhydrous
Various
Use freshly distilled or from a solvent purification system.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Anhydrous
Various
For drying organic layers.
Silica Gel
Flash Chromatography
Various
230-400 mesh.
Step-by-Step Protocol
This procedure is based on coupling 1.0 mmol of an aryl bromide.
Reaction Setup :
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times to establish an inert atmosphere.
Reagent Addition :
Through the septum, add anhydrous triethylamine (3 mL) and anhydrous THF (6 mL) via syringe.
Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution.
Add a solution of 3-Ethynyl-5-fluoro-2-methoxypyridine (1.1 mmol, 1.1 equiv) in anhydrous THF (1 mL) dropwise to the reaction mixture. A slight excess of the alkyne is used to ensure complete consumption of the aryl halide.
Reaction Execution :
Immerse the flask in a preheated oil bath at 65 °C.
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the aryl bromide starting material is consumed (typically 4-12 hours).
Work-up :
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
Filter the mixture through a pad of Celite® to remove precipitated salts and catalyst residues. Wash the pad with additional solvent (10 mL).
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification :
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Optimization and Troubleshooting
The success of the Sonogashira coupling can be sensitive to several factors.
Use a fresh bottle of catalyst or a different Pd source (e.g., PdCl₂(PPh₃)₂). Ensure all reagents and solvents are strictly anhydrous.[10] Increase temperature in 10 °C increments.
Alkyne Homocoupling (Glaser coupling)
Presence of oxygen; excess copper catalyst.
Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol.[5]
Recovery of Starting Materials
Low reactivity of aryl halide; steric hindrance.
Switch to a more active halide (I > Br > Cl). Use a more potent catalyst system with bulky phosphine ligands (e.g., XPhos, SPhos). Increase reaction time and temperature.
Difficult Purification
Formation of phosphine oxides or other byproducts.
Ensure a robust work-up procedure. A different choice of phosphine ligand or a ligand-free system might simplify purification.
Conclusion
The Sonogashira cross-coupling reaction is an indispensable tool for modern organic synthesis. The use of highly functionalized building blocks like 3-ethynyl-5-fluoro-2-methoxypyridine provides a direct and efficient route to novel, complex pyridine derivatives. These compounds are of high interest to researchers in drug discovery and materials science due to the favorable properties imparted by the substituted pyridine core.[11] The protocols and guidelines presented here offer a solid foundation for the successful application of this valuable reagent in creating next-generation molecules.
References
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Saini, MS., Kumar, A., Dwivedi, J., Singh, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6218. [Link]
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He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714-9718. [Link]
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Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyl-5-fluoro-2-methoxypyridine
Introduction The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, demonstrating remarkable efficiency and selectivity.[2][3] The CuAAC reaction boasts an impressive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][3] It is also notably insensitive to aqueous conditions and a wide pH range (4-12), tolerating a broad spectrum of functional groups.[1][3]
This guide provides an in-depth technical overview of the CuAAC reaction with a specific focus on the versatile building block, 3-Ethynyl-5-fluoro-2-methoxypyridine. This substituted pyridine is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in biologically active compounds.[4][5] The presence of fluoro and methoxy groups offers opportunities to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[4]
Mechanistic Overview of the CuAAC Reaction
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The currently accepted mechanism involves the following key steps:
Formation of a Copper(I)-Acetylide Complex: The reaction initiates with the interaction of the copper(I) catalyst with the terminal alkyne, forming a highly reactive copper(I)-acetylide complex.[6]
Coordination of the Azide: The azide then coordinates to the copper center.
Cycloaddition: A subsequent nucleophilic attack of the azide onto the acetylide leads to the formation of a six-membered copper-containing intermediate.[1]
Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and ring contraction to form a copper(I)-triazole species. Protonolysis then releases the final 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, closing the catalytic cycle.[1][6]
The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][7] The use of a slight excess of sodium ascorbate is recommended to prevent oxidative homocoupling of the alkyne, an undesired side reaction.[1]
The Role of 3-Ethynyl-5-fluoro-2-methoxypyridine in CuAAC
3-Ethynyl-5-fluoro-2-methoxypyridine is an electron-deficient heteroaromatic alkyne. The electron-withdrawing nature of the pyridine ring and the fluorine atom can influence the reactivity of the alkyne in the CuAAC reaction. Generally, electron-deficient alkynes are known to be reactive substrates in CuAAC.[8]
Key Structural Features and Their Implications:
Pyridine Ring: A common scaffold in medicinal chemistry, capable of forming hydrogen bonds and participating in π-stacking interactions.[4]
Fluorine Atom: Often introduced to block metabolic sites and improve pharmacokinetic properties such as metabolic stability and binding affinity.[4]
Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a route for drug metabolism.[4]
Ethynyl Group: Provides a reactive handle for the CuAAC reaction, allowing for its conjugation to a wide variety of azide-containing molecules.
Experimental Protocols
The following protocols are provided as a general guide for performing the CuAAC reaction with 3-Ethynyl-5-fluoro-2-methoxypyridine. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for CuAAC in Solution
This protocol describes a typical setup for a small-scale CuAAC reaction in solution.
Materials:
3-Ethynyl-5-fluoro-2-methoxypyridine
Azide-containing substrate
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or methanol)
Reaction vessel (e.g., a vial or round-bottom flask)
Magnetic stirrer and stir bar
Procedure:
Reagent Preparation:
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water).[12]
Reaction Setup:
In the reaction vessel, dissolve 3-Ethynyl-5-fluoro-2-methoxypyridine (1.0 eq) and the azide-containing substrate (1.0-1.2 eq) in the chosen solvent system.
Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 1-5 mol%.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[12]
Reaction Monitoring:
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 1-4 hours.[12]
Work-up and Purification:
Once the reaction is complete, the product can be isolated by extraction.
To remove the copper catalyst, the crude product can be washed with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[13]
Further purification can be achieved by column chromatography on silica gel.
Protocol 2: CuAAC with Ligand Acceleration for Challenging Substrates
For demanding applications or with sensitive biomolecules, the use of a copper-chelating ligand can significantly accelerate the reaction and protect the substrates from oxidative damage.[6][14][15] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand commonly used for this purpose.[6]
Materials:
All materials from Protocol 1
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable ligand like Tris(benzyltriazolylmethyl)amine (TBTA).[8][16]
Procedure:
Reagent Preparation:
Prepare stock solutions of CuSO₄·5H₂O, sodium ascorbate, and the ligand (e.g., 50 mM THPTA in deionized water).[14]
Reaction Setup:
In the reaction vessel, dissolve 3-Ethynyl-5-fluoro-2-methoxypyridine and the azide-containing substrate in the chosen solvent.
Prepare a premix of the CuSO₄ solution and the ligand solution. A typical ligand-to-copper ratio is 5:1.[12][14]
Add the copper-ligand premix to the reaction mixture.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Reaction Monitoring and Work-up:
Follow the same procedures as outlined in Protocol 1.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC
Parameter
Condition
Rationale
Alkyne:Azide Ratio
1:1 to 1:1.2
A slight excess of the azide can help drive the reaction to completion.
Copper Catalyst
1-5 mol% CuSO₄
Catalytic amounts are sufficient for most reactions.
Reducing Agent
5-10 mol% Sodium Ascorbate
In situ reduction of Cu(II) to the active Cu(I) state and prevention of oxidative side reactions.[1]
Ligand (Optional)
5 eq relative to Copper
Accelerates the reaction and protects sensitive substrates.[14]
Solvent
Water, t-BuOH/H₂O, DMSO/H₂O, MeOH
The reaction is tolerant of a wide range of solvents, including aqueous systems.[1]
Temperature
Room Temperature
The reaction is typically fast at ambient temperature.[16]
Reaction Time
1-4 hours
Varies depending on the substrates and conditions.[12]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors Incorporating 3-Ethynyl-5-fluoro-2-methoxypyridine
Introduction: The Strategic Integration of Fluorinated Pyridines in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Integration of Fluorinated Pyridines in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. A key challenge in this field lies in achieving both high potency and selectivity for the target kinase to minimize off-target effects.[3]
The strategic incorporation of specific chemical motifs is a cornerstone of modern medicinal chemistry. Fluorine-containing compounds, for instance, are increasingly prevalent in FDA-approved drugs due to fluorine's ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[4][5] The pyridine scaffold is another privileged structure in drug discovery, offering versatile points for chemical modification and favorable interactions with protein targets.[4]
This guide provides a comprehensive overview of the synthesis and in vitro evaluation of a novel class of kinase inhibitors centered around the 3-ethynyl-5-fluoro-2-methoxypyridine core. This particular scaffold combines the advantageous properties of a fluorinated pyridine with a reactive ethynyl group, which serves as a linchpin for coupling with various aromatic and heteroaromatic systems via the Sonogashira reaction.[6][7] The protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
I. Synthesis of Kinase Inhibitors
The synthesis of the target kinase inhibitors is a multi-step process that begins with the preparation of the key building block, 3-ethynyl-5-fluoro-2-methoxypyridine, followed by its coupling to a suitable aromatic or heteroaromatic partner.
A. Materials and Reagents
2-methoxy-5-aminopyridine
Hydrochloric acid (HCl)
Sodium nitrite (NaNO₂)
Fluoroboric acid (HBF₄)
N-Bromosuccinimide (NBS)
Sulfuric acid (H₂SO₄)
Trimethylsilylacetylene (TMSA)
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)
Triphenylphosphine (PPh₃)
Copper(I) iodide (CuI)
Triethylamine (Et₃N)
Dimethylformamide (DMF), anhydrous
Tetrabutylammonium fluoride (TBAF)
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Hexanes
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Argon or Nitrogen gas (inert atmosphere)
Standard laboratory glassware
Magnetic stirrer and hotplate
Rotary evaporator
Thin Layer Chromatography (TLC) plates and visualization system (UV lamp)
B. Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine (Key Intermediate)
The synthesis of the brominated precursor is a critical first stage, involving diazotization, fluorination, and subsequent bromination. A plausible synthetic route can be adapted from established procedures for analogous pyridine derivatives.[8][9]
Step 1: Synthesis of 5-Fluoro-2-methoxypyridine
Diazotization: Dissolve 2-methoxy-5-aminopyridine in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.[9]
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
Schiemann Reaction: To the cold diazonium salt solution, add fluoroboric acid and stir for an additional 30 minutes.
Gently warm the reaction mixture to induce decomposition of the diazonium fluoroborate salt, leading to the formation of 5-fluoro-2-methoxypyridine. Monitor the reaction by TLC.
Once complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Bromination
To a solution of 5-fluoro-2-methoxypyridine in a suitable solvent (e.g., concentrated sulfuric acid or an organic solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.[9]
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
Carefully quench the reaction by pouring it over ice and neutralize with a base.
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
Purify the crude 3-bromo-5-fluoro-2-methoxypyridine by column chromatography to obtain the key intermediate.
C. Synthesis of 3-Ethynyl-5-fluoro-2-methoxypyridine
The introduction of the ethynyl group is achieved via a Sonogashira coupling reaction with a protected alkyne, followed by deprotection.
Sonogashira Coupling with TMSA: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-bromo-5-fluoro-2-methoxypyridine in a mixture of anhydrous DMF and triethylamine.[6]
Heat the reaction mixture to an appropriate temperature (e.g., 100°C) and stir for several hours, monitoring the progress by TLC.[6]
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-((trimethylsilyl)ethynyl)-5-fluoro-2-methoxypyridine.
Step 2: Desilylation
Dissolve the purified silyl-protected alkyne in a suitable solvent such as tetrahydrofuran (THF).
Add a solution of tetrabutylammonium fluoride (TBAF) and stir at room temperature until the deprotection is complete (monitored by TLC).
Quench the reaction with water and extract the product.
Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to obtain the desired 3-ethynyl-5-fluoro-2-methoxypyridine.
D. General Protocol for the Synthesis of Novel Kinase Inhibitors via Sonogashira Coupling
The final step involves the coupling of 3-ethynyl-5-fluoro-2-methoxypyridine with a variety of aryl or heteroaryl halides (e.g., bromo- or iodo-substituted aromatic rings) to generate a library of potential kinase inhibitors.
In a reaction vessel under an inert atmosphere, combine the aryl/heteroaryl halide, 3-ethynyl-5-fluoro-2-methoxypyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., DMF/triethylamine).[6][10]
Heat the reaction mixture with stirring for the required time, monitoring its progress by TLC or LC-MS.
After completion, perform an aqueous workup, extract the product with an organic solvent, and purify the crude material by column chromatography or preparative HPLC to obtain the final kinase inhibitor.
The structure and purity of the final compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[11]
Caption: Synthetic workflow for novel kinase inhibitors.
II. In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the newly synthesized compounds, an in vitro kinase inhibition assay is performed. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[1][12]
A. Materials and Reagents
Synthesized kinase inhibitors
Target protein kinase(s)
Kinase substrate (e.g., a specific peptide or protein)
Adenosine triphosphate (ATP)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]
Dimethyl sulfoxide (DMSO)
Positive control inhibitor (e.g., Staurosporine)[12]
384-well white, non-binding assay plates
Multichannel pipettes
Plate reader capable of measuring luminescence
B. Experimental Protocol
Compound Preparation: Prepare a stock solution of each synthesized inhibitor in 100% DMSO (e.g., 10 mM).[1] Create a series of serial dilutions in DMSO to generate a range of concentrations for testing.[1][13] Further dilute these in the kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration in the assay is low (e.g., <1%).
Assay Plate Setup:
Add a small volume (e.g., 2.0 µL) of the diluted inhibitor solutions to the wells of the 384-well plate.[12]
Include wells for a negative control (kinase buffer with DMSO) and a positive control (a known inhibitor like staurosporine).[1][12]
Kinase Reaction:
Add the diluted kinase enzyme solution (e.g., 4.0 µL) to each well containing the test compounds and controls.[12]
Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 27°C or 30°C) to allow the inhibitor to bind to the kinase.[1][12]
Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 4.0 µL) to all wells.[1][12]
Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase. This incubation time should be within the linear range of the reaction.[1]
Signal Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 5 µL) to each well.[12] This reagent depletes the unconsumed ATP.
Incubate at room temperature for approximately 40 minutes.[1][12]
Add the Kinase Detection Reagent (e.g., 10.0 µL) to each well.[12] This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[12]
Measure the luminescence using a plate reader.[12]
Caption: Workflow for the in vitro kinase inhibition assay.
III. Data Analysis and Interpretation
The raw luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined.
Luminescence_sample is the signal from wells with the test inhibitor.
Luminescence_bkg is the background signal (e.g., from wells with no enzyme).
Luminescence_neg_ctrl is the signal from the negative control wells (DMSO only).
IC₅₀ Determination:
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]
Example Data Presentation
Compound ID
Target Kinase
IC₅₀ (nM)
KINI-001
Kinase A
15.2
KINI-002
Kinase A
89.7
KINI-003
Kinase A
5.4
KINI-001
Kinase B
>10,000
KINI-002
Kinase B
2,540
KINI-003
Kinase B
450
Staurosporine
Kinase A
2.1
Staurosporine
Kinase B
10.5
Conclusion
The methodologies described in this guide provide a robust framework for the synthesis and evaluation of novel kinase inhibitors based on the 3-ethynyl-5-fluoro-2-methoxypyridine scaffold. The strategic use of the Sonogashira coupling reaction allows for the creation of diverse chemical libraries, and the in vitro kinase assays provide a reliable means of assessing their biological activity. This approach has the potential to lead to the discovery of potent and selective kinase inhibitors for further preclinical and clinical development.
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De Rosa, M. C., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Archives of Biochemistry and Biophysics, 765, 110391. doi:10.1016/j.abb.2025.110391. Retrieved from [Link]
Pelliccia, S., et al. (2010). Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance. Journal of Medicinal Chemistry. Retrieved from [Link]
Alagille, D., et al. (2006). Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry, 49(3), 1080-1100. doi:10.1021/jm050570f. Retrieved from [Link]
ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Klaeger, S., et al. (2021). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Trends in Pharmacological Sciences, 42(11), 949-963. doi:10.1016/j.tips.2021.08.005. Retrieved from [Link]
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(59), 15794-15798. doi:10.1002/chem.201803730. Retrieved from [Link]
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]
Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Alagille, D., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol- 4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. Journal of Medicinal Chemistry, 49(3), 1080-1100. Retrieved from [Link]
Utilizing 3-Ethynyl-5-fluoro-2-methoxypyridine in the synthesis of agrochemical intermediates
Advanced Application Note: Utilizing 3-Ethynyl-5-fluoro-2-methoxypyridine in the Synthesis of Agrochemical Intermediates Executive Summary The rational design of modern agrochemicals—particularly fungicides and herbicide...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Utilizing 3-Ethynyl-5-fluoro-2-methoxypyridine in the Synthesis of Agrochemical Intermediates
Executive Summary
The rational design of modern agrochemicals—particularly fungicides and herbicides—relies heavily on the incorporation of functionalized N-heterocycles. 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4) has emerged as a highly versatile building block in this domain. Featuring a terminal alkyne for rapid structural extension and a strategically fluorinated pyridine core for metabolic stability, this intermediate enables the rapid generation of diverse chemical libraries. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling workflows.
Structural & Mechanistic Rationale (E-E-A-T)
In agrochemical development, the efficacy of a molecule is dictated by its target affinity, cuticular penetration, and resistance to environmental or enzymatic degradation. The specific substitution pattern of 3-Ethynyl-5-fluoro-2-methoxypyridine addresses these requirements synergistically:
The 5-Fluoro Substituent: Fluorine incorporation is a cornerstone of agrochemical design. At the 5-position of the pyridine ring, the highly electronegative fluorine atom withdraws electron density, increasing the overall lipophilicity (
logP
) of the molecule. This enhances penetration through the waxy cuticles of plant leaves or the cell membranes of pathogenic fungi. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at this vulnerable position, significantly extending the compound's half-life [1].
The 2-Methoxy Substituent: The methoxy group serves a dual purpose. Electronically, it donates electron density into the electron-deficient pyridine ring via resonance, modulating the pKa of the nitrogen and stabilizing the ring against nucleophilic attack. Synthetically, it acts as a "masked" pyridone; if a hydrogen bond donor is required later in the Structure-Activity Relationship (SAR) optimization, the methoxy group can be selectively cleaved using hydrobromic acid or boron tribromide.
The 3-Ethynyl Substituent: The terminal alkyne is the primary synthetic handle. Its high reactivity allows for the construction of extended conjugated systems (via Sonogashira coupling) or 1,4-disubstituted-1,2,3-triazoles (via CuAAC).
Workflow A: Synthesis of 1,4-Disubstituted-1,2,3-Triazole Fungicides via CuAAC
Causality & Application: The 1,2,3-triazole ring is a potent pharmacophore in agricultural fungicides. It mimics the traditional azole class (e.g., difenoconazole) by binding to the heme iron of fungal CYP51 (lanosterol 14α-demethylase), thereby disrupting ergosterol biosynthesis and causing fungal cell death [2]. The CuAAC "click" reaction is highly regioselective, yielding exclusively the 1,4-disubstituted isomer, which is optimal for fitting into the CYP51 binding pocket [3].
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for triazole fungicide synthesis.
Step-by-Step Protocol (Self-Validating System)
Preparation: In a 50 mL round-bottom flask, dissolve 3-Ethynyl-5-fluoro-2-methoxypyridine (1.0 mmol, 151.1 mg) and a selected substituted benzyl azide (1.1 mmol) in 10 mL of a
t
-BuOH/H
2
O (1:1 v/v) mixture.
Expert Insight: The biphasic
t
-BuOH/H
2
O system is chosen because it solubilizes both the organic substrates and the inorganic salts, while the hydrophobic effect of water accelerates the cycloaddition.
Catalyst Generation: Add CuSO
4
·5H
2
O (0.05 mmol, 5 mol%) followed immediately by sodium ascorbate (0.1 mmol, 10 mol%).
Expert Insight: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction if Cu(I) salts are used directly in the presence of trace oxygen.
Reaction & Monitoring: Stir the mixture vigorously at room temperature for 4–6 hours.
Self-Validation: The reaction is self-indicating. As the highly lipophilic triazole product forms, it will precipitate out of the aqueous alcohol mixture as a fine powder. Complete disappearance of the alkyne spot via TLC (Hexanes/EtOAc 3:1) confirms reaction completion.
Workup: Dilute the mixture with 10 mL of ice-cold water and filter the precipitate over a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) and dry under vacuum to afford the pure 1,2,3-triazole intermediate.
Workflow B: Synthesis of Extended Conjugated Scaffolds via Sonogashira Coupling
Causality & Application: Internal alkynes are rigid, linear linkers frequently used in the design of herbicides (e.g., HPPD inhibitors) and insecticides. They optimally distance two aromatic pharmacophores. The Sonogashira cross-coupling of 3-Ethynyl-5-fluoro-2-methoxypyridine with aryl iodides provides a rapid route to these scaffolds [4].
Degassing (Critical Step): In an oven-dried Schlenk tube, dissolve the target aryl iodide (1.0 mmol) and 3-Ethynyl-5-fluoro-2-methoxypyridine (1.2 mmol, 181.3 mg) in anhydrous DMF (5 mL). Add Triethylamine (Et
3
N, 3.0 mmol). Purge the solution with Argon for 15 minutes using a subsurface sparging needle.
Self-Validation: Failure to thoroughly degas the solvent will result in the solution turning dark green/black prematurely, indicating the formation of oxidized Cu(II) species and subsequent Glaser homocoupling of the alkyne. A properly degassed solution remains pale yellow/orange upon catalyst addition.
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh
3
)
2
Cl
2
(0.05 mmol, 5 mol%) and CuI (0.02 mmol, 2 mol%). Seal the tube.
Expert Insight: Et
3
N acts as both the base to deprotonate the terminal alkyne (facilitating Cu-acetylide formation) and as a transient ligand to stabilize the Pd(0) intermediate during the catalytic cycle [5].
Reaction: Heat the mixture to 65 °C in an oil bath for 8 hours.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with saturated aqueous NH
4
Cl (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na
2
SO
4
, concentrate, and purify via silica gel flash chromatography.
Quantitative Data Summary
The following table summarizes the optimized parameters for both workflows, providing a quick-reference guide for process chemists scaling up these reactions.
Parameter
Workflow A: CuAAC (Triazole Synthesis)
Workflow B: Sonogashira (Internal Alkyne)
Primary Reagents
Alkyne + Aryl/Alkyl Azide
Alkyne + Aryl Iodide
Catalyst System
CuSO
4
(5 mol%) / Na Ascorbate (10 mol%)
Pd(PPh
3
)
2
Cl
2
(5 mol%) / CuI (2 mol%)
Base/Additive
None required (Ascorbate acts as reductant)
Triethylamine (3.0 equivalents)
Solvent System
t
-BuOH / H
2
O (1:1 v/v)
Anhydrous DMF
Temperature
25 °C (Room Temperature)
65 °C
Reaction Time
4 – 6 hours
8 – 12 hours
Average Yield
85% – 95%
75% – 88%
Self-Validation Metric
Product precipitation from aqueous phase
Absence of dark green Cu(II) oxidation
References
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3511-3531.
Moradi, A., et al. (2024). Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. Health Science Reports, 7(6), e2161.[Link]
Ana, K. E. V., & Erick, C. Y. (2019). Design and Synthesis of Antifungal Compounds from 1,2,3-Triazoles through the Click Chemistry Approach. Organic & Medicinal Chemistry International Journal, 8(2), 555734.[Link]
Gholap, S. S. (2016). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. Tetrahedron Letters, 57(38), 4286-4289.[Link]
Panda, N., & Mattan, I. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(100), 56837-56852.[Link]
Method
Application Notes and Protocols: Functionalization of the Pyridine Ring Using 3-Ethynyl-5-fluoro-2-methoxypyridine Precursors
Executive Summary In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4) has emerged as a highly versatile, multi-functional building block. By integrating a terminal alkyne, a metabolically blocking halogen, and a masked pyridone moiety into a single compact ring, this precursor allows drug development professionals to rapidly generate molecular diversity. This application note details the mechanistic rationale, structural advantages, and self-validating protocols for functionalizing this specific pyridine scaffold.
Mechanistic Rationale & Scaffold Architecture
The utility of 3-ethynyl-5-fluoro-2-methoxypyridine lies in the orthogonal reactivity of its substituents. Understanding the causality behind these structural features is critical for rational drug design:
The 5-Fluoro Substituent: The introduction of fluorine at the C5 position serves two primary functions. First, it blocks cytochrome P450-mediated oxidative metabolism, a common liability for unsubstituted pyridines. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This reduction in basicity often improves membrane permeability and mitigates hERG channel binding liabilities.
The 2-Methoxy Group: While acting as an electron-donating group to stabilize the ring during electrophilic functionalization, its primary value is as a masked 2-pyridone. Selective ether cleavage yields the 2-hydroxypyridine tautomer, which predominantly exists as the 2-pyridone. This transformation drastically alters the hydrogen-bonding profile of the molecule from an H-bond acceptor to a dual H-bond donor/acceptor.
The 3-Ethynyl Group: As a terminal alkyne, this moiety is a highly reactive handle for C-C bond formation (e.g., Sonogashira cross-coupling) and heterocyclic construction (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition, CuAAC).
Synthetic functionalization tree of 3-Ethynyl-5-fluoro-2-methoxypyridine.
Application in Drug Discovery: Kinase Inhibition
The 3-ethynyl-5-fluoro-2-methoxypyridine scaffold has been successfully deployed in the synthesis of advanced therapeutics. Notably, recent Structure-Activity Relationship (SAR) studies by Kalebic et al. (2025) utilized this precursor via Sonogashira coupling to synthesize 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines. These compounds act as potent dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, demonstrating broad-spectrum antiviral activity against pathogens such as SARS-CoV-2 and Venezuelan equine encephalitis virus, alongside targeted antitumoral effects . Furthermore, the halogenated precursor 3-bromo-5-fluoro-2-methoxypyridine has been heavily utilized in the synthesis of fused-ring heteroaryl compounds targeting Tropomyosin receptor kinases (Trk) for pain and oncology indications .
Dual inhibition of PIKfyve/PIP4K2C by 3-alkynyl-isothiazolo[4,3-b]pyridines.
Quantitative Data Summary
The following table summarizes the optimized parameters for the three primary functionalization workflows associated with this scaffold.
Workflow
Reagents & Catalysts
Temp / Time
Typical Yield
Key In-Process Control (IPC)
Sonogashira Coupling
Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), TEA, THF
30–50 °C, 2–8 h
75–95%
LC-MS: Disappearance of m/z 152 [M+H]⁺
CuAAC (Click)
CuSO₄ (5 mol%), Na Ascorbate (10 mol%), t-BuOH/H₂O
RT, 4–8 h
80–98%
TLC: Shift to higher polarity (triazole formation)
Ether Cleavage
TMSI (1.5 eq), Anhydrous DCM
0 °C to RT, 4 h
70–85%
LC-MS: Mass shift from 152 to 138 [M+H]⁺
Experimental Protocols
Protocol A: Sonogashira Cross-Coupling
Objective: Synthesize internal alkynes by coupling the terminal alkyne of 3-ethynyl-5-fluoro-2-methoxypyridine with an aryl or heteroaryl halide.
Step 1: Preparation and Degassing
In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq) and 3-ethynyl-5-fluoro-2-methoxypyridine (1.2 eq). Dissolve in anhydrous THF/TEA (3:1 v/v).
Causality: Using a slight excess of the alkyne compensates for trace losses to Glaser homocoupling. The THF/TEA mixture ensures substrate solubility while providing the necessary base to neutralize the HX byproduct.
Self-Validation: Perform three freeze-pump-thaw cycles. The absence of bubbling upon thawing confirms the rigorous removal of dissolved oxygen, which is critical to prevent Pd-catalyzed oxidative homocoupling of the alkyne.
Step 2: Catalyst Addition
Under a positive pressure of argon, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.01 eq).
Step 3: Reaction Execution and Monitoring
Stir the mixture at 30–50 °C. Monitor the reaction via LC-MS.
Self-Validation: A color change from pale yellow to dark brown/black indicates the formation of Pd(0) nanoparticles as the reaction concludes. The reaction is deemed complete when the aryl halide is fully consumed.
Step 4: Workup and Copper Removal
Dilute the mixture with EtOAc and wash with a 10% aqueous EDTA solution, followed by brine.
Causality: Copper salts coordinate tightly to pyridine and alkyne moieties, which can cause false positives in downstream biological kinase assays. EDTA acts as a strong chelator, selectively partitioning the copper into the aqueous phase and ensuring high compound purity.
Protocol B: O-Demethylation to 5-Fluoro-2-pyridone
Objective: Cleave the methyl ether to reveal the 2-pyridone (or 2-hydroxypyridine tautomer) without hydrating the alkyne or displacing the fluorine atom.
Step 1: Reagent Preparation
Dissolve the methoxypyridine derivative (1.0 eq) in anhydrous dichloromethane (DCM) under argon and cool to 0 °C.
Causality: Cooling minimizes the exothermic nature of the initial Lewis acid-base complexation and prevents unwanted side reactions.
Step 2: TMSI Addition
Dropwise add Trimethylsilyl iodide (TMSI, 1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
Causality: TMSI is a highly selective, soft nucleophile. The silicon coordinates to the methoxy oxygen, weakening the O-CH₃ bond. The soft iodide then attacks the methyl group via an Sₙ2 mechanism, forming methyl iodide and the silyl ether. This anhydrous approach avoids the use of strong aqueous acids (like HBr/AcOH) that could inadvertently hydrate the alkyne into a ketone.
Step 3: Quenching and Tautomerization
Quench the reaction by adding methanol (MeOH) dropwise.
Causality: MeOH rapidly solvolyzes the intermediate silyl ether, liberating the 2-hydroxypyridine, which immediately tautomerizes to the thermodynamically more stable 5-fluoro-2-pyridone.
Self-Validation: The formation of the pyridone significantly increases the polarity of the molecule. TLC will show a distinct shift to a lower Rf value, and LC-MS will confirm a mass loss of 14 Da (loss of the CH₂ group).
References
Kalebic, D., Gao, L.-J., Martinez-Gualda, B., Karim, M., Saul, S., Tran, D. H. N., Rozenski, J., Persoons, L., Schols, D., Dehaen, W., Einav, S., & De Jonghe, S. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 18(9), 1341.[Link]
Arrigo, A., et al. (2016). Fused ring heteroaryl compounds and their use as trk inhibitors. World Intellectual Property Organization.
Technical Notes & Optimization
Troubleshooting
How to prevent terminal alkyne homocoupling in 3-Ethynyl-5-fluoro-2-methoxypyridine reactions
Technical Support Center: 3-Ethynyl-5-fluoro-2-methoxypyridine Reactions A Guide to Preventing Terminal Alkyne Homocoupling Prepared by a Senior Application Scientist, this guide provides in-depth technical support for r...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-Ethynyl-5-fluoro-2-methoxypyridine Reactions
A Guide to Preventing Terminal Alkyne Homocoupling
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 3-ethynyl-5-fluoro-2-methoxypyridine in cross-coupling reactions.
Introduction: The Challenge of Homocoupling
Terminal alkyne homocoupling, often referred to as Glaser coupling, is a common and troublesome side reaction in cross-coupling methodologies like the Sonogashira, Cadiot-Chodkiewicz, and Hay reactions.[1][2][3] This dimerization of the terminal alkyne to form a symmetrical 1,3-diyne depletes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2] The compound 3-ethynyl-5-fluoro-2-methoxypyridine, with its electron-deficient pyridine ring, presents unique challenges that can favor this undesired reaction pathway. This guide offers a structured, question-and-answer approach to troubleshoot and mitigate homocoupling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne homocoupling and why is it a problem with 3-ethynyl-5-fluoro-2-methoxypyridine?
A1: Terminal alkyne homocoupling is an oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1][2] In the context of a Sonogashira reaction, for example, the goal is to form a carbon-carbon bond between the alkyne (3-ethynyl-5-fluoro-2-methoxypyridine) and an aryl or vinyl halide (cross-coupling). Homocoupling competes with this desired reaction, consuming your alkyne and generating an impurity that can be difficult to separate from the target molecule. The electronic properties of 3-ethynyl-5-fluoro-2-methoxypyridine, specifically the electron-withdrawing nature of the fluorinated pyridine ring, can influence the acidity of the acetylenic proton and the stability of key intermediates, potentially increasing the propensity for homocoupling under certain conditions.
Q2: What are the primary drivers of homocoupling in Sonogashira reactions?
A2: The main culprits behind homocoupling in traditional Sonogashira reactions are:
Oxygen: The presence of atmospheric oxygen can promote the oxidative dimerization of copper acetylide intermediates, which are central to the catalytic cycle.[1][4]
Copper(I) Co-catalyst: While added to increase reactivity, the copper co-catalyst can also directly facilitate the homocoupling pathway, known as the Glaser coupling.[1][4]
High Alkyne Concentration: A high concentration of the terminal alkyne can statistically favor the homocoupling reaction over the cross-coupling reaction.
Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling.[5]
Q3: How does the Cadiot-Chodkiewicz coupling differ from Sonogashira, and what are its homocoupling challenges?
A3: The Cadiot-Chodkiewicz coupling involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base, to form an unsymmetrical 1,3-diyne.[6][7] Unlike the Sonogashira reaction, a palladium co-catalyst is not required. The primary homocoupling issue in this reaction is the dimerization of the terminal alkyne starting material, which can compete with the desired cross-coupling with the 1-haloalkyne.
Troubleshooting Guide: Minimizing Homocoupling
This section provides actionable solutions to common problems encountered during cross-coupling reactions with 3-ethynyl-5-fluoro-2-methoxypyridine.
Issue 1: My reaction is producing a significant amount of the homocoupled diyne byproduct.
Root Cause Analysis: This is the most common issue and often points to problems with the reaction atmosphere, catalyst system, or reagent concentrations.
Solutions:
Rigorous Exclusion of Oxygen: The Sonogashira reaction is sensitive to oxygen, which promotes the undesired Glaser coupling.[1][4] It is crucial to thoroughly degas all solvents and reagents. The "freeze-pump-thaw" method is highly effective for this purpose.[8] Additionally, maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential.[1] In some cases, employing a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, has been shown to dramatically decrease homocoupling.[9]
Consider Copper-Free Conditions: The copper co-catalyst is a primary contributor to homocoupling.[4][10] Numerous copper-free Sonogashira protocols have been developed and are often the most effective solution to this problem.[4][11] These systems typically rely on more active palladium catalysts and may require different ligands and bases.
Slow Addition of the Alkyne: To keep the concentration of the terminal alkyne low at any given time, which disfavors dimerization, add the 3-ethynyl-5-fluoro-2-methoxypyridine solution slowly to the reaction mixture using a syringe pump.[1]
Optimize the Base and Solvent System: The choice of base and solvent is critical. The base deprotonates the alkyne, and its strength can influence the reaction outcome.[12] Amines like triethylamine or diisopropylamine are common choices.[1] The solvent's polarity affects the stability of the catalytic species.[12]
Issue 2: Even under copper-free conditions, I am still observing some homocoupling.
Root Cause Analysis: Homocoupling can still occur in copper-free systems, albeit usually to a lesser extent. This can be due to trace copper contamination or direct palladium-mediated homocoupling.
Solutions:
High-Purity Reagents and Glassware: Ensure all reagents, especially the palladium catalyst and base, are of high purity and free from copper contamination.[1] Acid-washing glassware can remove trace metal residues.[1]
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction pathway. Bulky, electron-rich ligands can favor the desired cross-coupling over homocoupling.[1]
Protecting Groups: A robust strategy to completely prevent homocoupling is to use a protecting group on the terminal alkyne. Silyl protecting groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are commonly employed.[2] The protected alkyne is then subjected to the cross-coupling reaction, followed by deprotection to reveal the desired product.
Issue 3: My Cadiot-Chodkiewicz reaction is yielding a mixture of the desired product and homocoupled starting material.
Root Cause Analysis: Similar to the Sonogashira reaction, homocoupling in the Cadiot-Chodkiewicz coupling is often driven by the reaction conditions favoring the dimerization of the terminal alkyne.
Solutions:
Control of Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the 1-haloalkyne may help to favor the cross-coupling pathway.
Reaction Temperature: The reaction temperature can be a critical parameter. In some systems, lower temperatures may favor the desired cross-coupling.[5]
In Situ Generation of the 1-Haloalkyne: For volatile or unstable 1-haloalkynes, in situ generation can be an effective strategy to maintain a low and steady concentration, thus minimizing side reactions.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling with Slow Alkyne Addition
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst and maintaining a low concentration of the terminal alkyne.
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).
Add the base (e.g., 2.0 mmol).
Add the anhydrous, degassed solvent (5 mL).
Stir the mixture at room temperature for 15 minutes.
In a separate, flame-dried flask, prepare a solution of 3-ethynyl-5-fluoro-2-methoxypyridine (1.2 mmol) in the same anhydrous, degassed solvent (5 mL).
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 2-4 hours.
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: TMS-Protection of 3-Ethynyl-5-fluoro-2-methoxypyridine
This protocol describes the protection of the terminal alkyne to prevent homocoupling.
Materials:
3-ethynyl-5-fluoro-2-methoxypyridine
n-Butyllithium (n-BuLi) in hexanes
Trimethylsilyl chloride (TMSCl)
Anhydrous tetrahydrofuran (THF)
Procedure:
Dissolve 3-ethynyl-5-fluoro-2-methoxypyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C.
Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.
Add TMSCl (1.2 eq) and allow the reaction to warm to room temperature.
Quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the TMS-protected alkyne, which can be purified by column chromatography if necessary.
Data Presentation
Table 1: Troubleshooting Summary for Homocoupling Prevention
Strategy
Rationale
Applicable Reactions
Copper-Free Conditions
Eliminates the primary catalyst for Glaser-type homocoupling.[4][10]
Sonogashira
Slow Alkyne Addition
Maintains a low alkyne concentration, disfavoring dimerization.[1]
Sonogashira, Cadiot-Chodkiewicz
Rigorous Degassing
Removes oxygen, which promotes oxidative homocoupling.[1][4]
Sonogashira, Cadiot-Chodkiewicz, Hay
Use of Protecting Groups
Physically blocks the reactive acetylenic proton.[2]
All alkyne coupling reactions
Ligand Optimization
Bulky, electron-rich ligands can favor cross-coupling.[1]
Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Ethynyl-5-fluoro-2-methoxypyridine Cross-Coupling
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving 3-Ethynyl-5-fluoro-2-methoxypyridine. This resource is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving 3-Ethynyl-5-fluoro-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation, providing in-depth troubleshooting guidance and frequently asked questions. Our approach is grounded in mechanistic principles and field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.
Introduction: The Chemistry of 3-Ethynyl-5-fluoro-2-methoxypyridine
3-Ethynyl-5-fluoro-2-methoxypyridine is a valuable building block in medicinal chemistry and materials science. Its successful incorporation into larger molecules via cross-coupling reactions, most notably the Sonogashira coupling, is a critical step in many synthetic routes. The electronic nature of this substrate—an electron-rich 2-methoxypyridine ring further modulated by a 5-fluoro substituent—presents unique challenges and opportunities for catalyst optimization. This guide will focus primarily on the Sonogashira reaction, where an aryl or vinyl halide is coupled with the terminal alkyne of our target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when optimizing the palladium catalyst loading for my reaction?
A1: Before adjusting the catalyst loading, it is crucial to establish a baseline reaction with a standard set of conditions. For a Sonogashira coupling, a good starting point is typically 1-2 mol% of a palladium(0) precatalyst like Pd(PPh₃)₄ or a combination of a palladium(II) source such as PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[1][2] Once you have a reproducible result, even if the yield is low, you can begin systematically optimizing the catalyst loading.
Q2: How do the fluoro and methoxy substituents on the pyridine ring affect the Sonogashira coupling reaction?
A2: The 2-methoxy group is an electron-donating group, which can increase the electron density on the pyridine ring. This can sometimes make the oxidative addition step of the catalytic cycle slower compared to electron-deficient pyridines. The 5-fluoro group is an electron-withdrawing group, which can help to activate the ring towards oxidative addition. The interplay of these two substituents will influence the overall reactivity.
Q3: Is a copper co-catalyst always necessary for the Sonogashira coupling of this substrate?
A3: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, it is not always essential.[1][3] Copper-free Sonogashira reactions are well-established and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[4] The decision to use a copper co-catalyst should be based on initial screening experiments. If homocoupling is a significant issue, exploring copper-free conditions is recommended.
Q4: What are the most common side reactions to watch out for?
A4: The most prevalent side reaction is the homocoupling of 3-ethynyl-5-fluoro-2-methoxypyridine to form a 1,4-disubstituted butadiyne, often referred to as Glaser coupling.[5] This is particularly problematic in the presence of oxygen and higher concentrations of the copper co-catalyst. Another common issue is the decomposition of the palladium catalyst, which often manifests as the formation of a black precipitate known as palladium black.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.
Issue 1: Low or No Product Yield
Q: I am not getting any, or very little, of my desired cross-coupled product. What are the likely causes and how can I fix this?
A: Low or no product yield is a common problem that can stem from several factors. A systematic approach is key to identifying the root cause.
Causality:
Inactive Catalyst: The palladium(0) active species is susceptible to oxidation. If your palladium precatalyst has been stored improperly or for an extended period, it may be inactive. Similarly, palladium(II) precatalysts require in situ reduction to the active Pd(0) state, and this reduction may be inefficient under your current conditions.[1]
Inappropriate Ligand: The phosphine ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[6] For an electron-rich and potentially coordinating substrate like a substituted pyridine, a standard ligand like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich ligands are often required to promote the key steps of oxidative addition and reductive elimination.[7]
Poor Substrate Quality: Impurities in your 3-ethynyl-5-fluoro-2-methoxypyridine or the coupling partner (aryl/vinyl halide) can act as catalyst poisons.
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. The base is required to deprotonate the terminal alkyne, and its strength and solubility are important considerations.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Experimental Protocol: Ligand Screening
This protocol outlines a small-scale, parallel screening approach to identify a more effective phosphine ligand.
Preparation: In a glovebox or under a robust inert atmosphere, prepare a stock solution of your 3-ethynyl-5-fluoro-2-methoxypyridine, aryl halide, and base in your chosen solvent.
Aliquotting: Distribute the stock solution into several reaction vials, each containing a pre-weighed amount of a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos) and the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Aim for a consistent Pd:ligand ratio (typically 1:1 to 1:2 for monodentate ligands).
Reaction: Seal the vials and run the reactions under identical conditions (temperature, time).
Analysis: After the reaction time, quench the reactions and analyze the crude mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the relative conversion to the desired product.
Ligand Type
Example Ligands
General Characteristics
Simple Triarylphosphines
PPh₃, P(o-tol)₃
Standard, but may be suboptimal for challenging substrates.
Bulky Alkylphosphines
P(t-Bu)₃, PCy₃
Highly electron-donating and sterically demanding, often effective for less reactive halides.[7]
Biarylphosphines (Buchwald Ligands)
XPhos, SPhos, RuPhos
State-of-the-art ligands for a wide range of cross-coupling reactions, known for their high activity.[8]
Bidentate Phosphines
dppf, Xantphos
Can form very stable palladium complexes; the bite angle influences reactivity.
Q: My main byproduct is the dimer of 3-ethynyl-5-fluoro-2-methoxypyridine. How can I suppress this side reaction?
A: Alkyne homocoupling is a common issue in Sonogashira reactions, especially when using a copper co-catalyst. It is an oxidative process that can be minimized through careful control of the reaction conditions.
Causality:
Presence of Oxygen: Molecular oxygen is a key oxidant in the Glaser coupling pathway. Inadequate degassing of solvents and reagents, or a poor inert atmosphere, will promote this side reaction.[5]
High Copper(I) Concentration: While catalytic amounts of Cu(I) are beneficial for the Sonogashira coupling, higher concentrations can accelerate the rate of homocoupling.
Slow Cross-Coupling: If the desired palladium-catalyzed cross-coupling is slow, the copper acetylide intermediate has more opportunity to undergo homocoupling.
Troubleshooting Strategies:
Improve Inert Atmosphere: Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Reduce or Eliminate Copper(I) Co-catalyst:
Reduce Loading: Titrate down the loading of your Cu(I) source to the minimum effective concentration.
Switch to Copper-Free Conditions: This is often the most effective solution. Copper-free Sonogashira protocols typically require a stronger base and may benefit from specific ligands.
Slow Addition of the Alkyne: If you must use copper, adding the 3-ethynyl-5-fluoro-2-methoxypyridine slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Experimental Protocol: Transitioning to Copper-Free Sonogashira
Setup: In a Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃ or XPhos, 2-4 mol%).
Reagents: Add the aryl halide (1.0 eq), 3-ethynyl-5-fluoro-2-methoxypyridine (1.1-1.2 eq), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).
Solvent: Add a degassed solvent such as THF, dioxane, or DMF.
Reaction: Heat the reaction to a temperature typically ranging from 60 to 100 °C and monitor its progress.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black, and the reaction stalls. What is happening and how can I prevent it?
A: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition. This occurs when the catalytically active Pd(0) species agglomerate and precipitate out of solution, rendering them inactive.
Causality:
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the resulting "ligandless" palladium is unstable and prone to aggregation. This can be caused by using a ligand that does not bind strongly enough or by using an insufficient amount of ligand.
High Temperatures: While elevated temperatures can increase the reaction rate, they can also accelerate catalyst decomposition pathways.
Solvent Effects: Certain solvents may be less effective at stabilizing the catalytic species. Some anecdotal evidence suggests that THF can sometimes promote the formation of palladium black.
Impurities: As with low yield, impurities in the reagents or solvents can contribute to catalyst deactivation.
Troubleshooting Strategies:
Increase Ligand Loading: Increasing the ligand-to-palladium ratio can help to keep the palladium center coordinated and in solution. A ratio of 2:1 or even 4:1 for monodentate ligands to palladium can be beneficial.
Use More Robust Ligands: Sterically hindered and electron-rich ligands, such as the Buchwald biarylphosphine ligands, often form more stable palladium complexes that are less prone to decomposition.[8] Bidentate ligands like dppf can also enhance catalyst stability.
Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. Avoid unnecessarily high temperatures.
Screen Solvents: If catalyst decomposition is persistent, consider screening alternative solvents.
Catalyst System Stability Comparison:
Catalyst System
Relative Stability
Comments
Pd(PPh₃)₄
Moderate
Can be prone to decomposition at higher temperatures.
Pd(OAc)₂ / P(t-Bu)₃
Good
The bulky ligand helps to stabilize the palladium center.
Pd₂(dba)₃ / XPhos
High
Biarylphosphine ligands often provide excellent stability.
PdCl₂(dppf)
High
The bidentate nature of the ligand leads to a stable complex.
Advanced Optimization: A High-Throughput Screening Approach
For complex substrates or when a deep optimization is required, a high-throughput experimentation (HTE) approach can be invaluable. Commercially available screening kits allow for the parallel testing of numerous catalysts, ligands, bases, and solvents in a small-scale format.
Workflow for High-Throughput Screening:
Caption: A generalized workflow for high-throughput screening of reaction conditions.
References
BenchChem. (2025). Application Notes and Protocols for Heck and Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyridine. BenchChem.
Hu, Y., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Gøgsig, T. M., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2829-2841.
He, J., et al. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic & Biomolecular Chemistry, 11(26), 4321-4324.
Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(52), 12104-12108.
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
Schotten, C., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 45.
Reid, J. P., et al. (2019).
Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene. BenchChem.
Bej, S., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 298-333.
Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724-3727.
BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
Tokyo Chemical Industry Co., Ltd. (n.d.).
Reddy, M. S., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(19), 3341-3343.
Jin, M.-J., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660.
ResearchGate. (2020). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling.
Heraeus Precious Metals. (n.d.).
Messaoudi, S., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9015-9032.
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines.
BenchChem. (2025). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. BenchChem.
Organ, M. G., et al. (2020). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. Journal of the American Chemical Society, 142(30), 13033-13045.
Xiao, J.-C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
Improving reaction yield in the multi-step synthesis of 3-Ethynyl-5-fluoro-2-methoxypyridine
Welcome to the technical support center for the multi-step synthesis of 3-Ethynyl-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the multi-step synthesis of 3-Ethynyl-5-fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this synthetic pathway. Our goal is to equip you with the expertise to navigate common challenges and optimize your reaction yields.
Introduction
The synthesis of 3-Ethynyl-5-fluoro-2-methoxypyridine is a critical process for the development of novel pharmaceuticals and agrochemicals. The unique arrangement of the ethynyl, fluoro, and methoxy groups on the pyridine core offers multiple avenues for further chemical modification.[1][2] This guide will focus on a common synthetic route, which involves the Sonogashira coupling of a 3-halo-5-fluoro-2-methoxypyridine precursor with a protected or terminal alkyne. We will address potential pitfalls in each stage of the synthesis, from precursor preparation to the final coupling and deprotection steps.
Proposed Synthetic Pathway
A logical and frequently employed route to 3-Ethynyl-5-fluoro-2-methoxypyridine is a multi-step process. The key final step is a palladium-catalyzed Sonogashira cross-coupling reaction.[3][4] The overall strategy is outlined below.
Technical Support Center: Purification & Troubleshooting for 3-Ethynyl-5-fluoro-2-methoxypyridine
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Target Compound: 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4)
Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals
Overview & Chemical Context
3-Ethynyl-5-fluoro-2-methoxypyridine is a highly specialized fluorinated building block widely utilized in the synthesis of complex pharmaceutical agents, including dual inhibitors of lipid kinases such as PIKfyve and PIP4K2C [1.2]. As a commercially available intermediate[1], maintaining its purity is paramount for downstream Sonogashira cross-coupling reactions[2].
Handling and purifying this compound presents unique chromatographic challenges. The pyridine nitrogen's basicity is significantly attenuated by the electron-withdrawing C5-fluorine and C2-methoxy groups, altering its retention profile compared to standard pyridines. Furthermore, the terminal alkyne is highly susceptible to thermal polymerization and oxidative homocoupling. This guide provides field-proven, self-validating protocols to ensure high-yield isolation while mitigating degradation.
Quantitative Chromatographic Parameters
To achieve baseline resolution during flash chromatography, adhere to the optimized parameters outlined below. These conditions are calibrated to balance the weak basicity of the fluorinated pyridine with the lability of the ethynyl group.
Parameter
Recommended Condition
Mechanistic Rationale
Stationary Phase
Silica Gel (40-63 µm, 60 Å)
Provides optimal surface area for small-molecule resolution.
Mobile Phase System
Hexane / Ethyl Acetate (EtOAc)
Standard normal-phase system; provides predictable gradient elution.
Optimal Retention (Rf)
~0.30 in 85:15 Hexane:EtOAc
Ensures sufficient interaction with the stationary phase without excessive band broadening.
Basic Modifier
0.5% – 1.0% Triethylamine (v/v)
Neutralizes acidic silanol (Si-OH) sites on the silica, preventing the weakly basic pyridine from streaking.
Detection Wavelengths
254 nm (Primary), 280 nm (Secondary)
The conjugated alkyne-pyridine system exhibits strong UV absorbance in this range.
Evaporation Temp
≤ 30°C (Water Bath)
Prevents thermal polymerization of the highly reactive terminal alkyne.
Standard Operating Procedure: Flash Chromatography Protocol
This step-by-step methodology is designed to isolate 3-ethynyl-5-fluoro-2-methoxypyridine from crude reaction mixtures (e.g., post-TMS deprotection) while preventing on-column degradation.
Step 1: Sample Preparation via Dry Loading
Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).
Add dry silica gel to the solution (approximately 3 times the mass of the crude mixture).
Evaporate the DCM under reduced pressure at 25°C until a free-flowing powder is obtained.
Causality: Direct liquid loading of oily pyridine derivatives often causes band broadening. Dry loading ensures a narrow injection band, maximizing theoretical plates and resolution.
Step 2: Column Equilibration
Pack the column with standard silica gel.
Equilibrate the column with 2 to 3 Column Volumes (CV) of 100% Hexane containing 1% Triethylamine (TEA).
Causality: Pre-treating the column with TEA acts as a sacrificial base, capping the acidic silanol sites so they do not hydrogen-bond with the target compound.
Step 3: Gradient Elution
Load the dry silica-sample mixture onto the head of the column.
Run a shallow gradient from 100% Hexane to 85:15 Hexane:EtOAc over 10 CV.
Causality: A shallow gradient prevents co-elution with non-polar impurities (such as unreacted starting materials or des-fluoro analogs) that elute near the solvent front.
Step 4: Fraction Collection & Concentration
Monitor the eluent via UV detection at 254 nm.
Pool the fractions containing the pure product.
Concentrate via rotary evaporation using a water bath strictly set to ≤ 30°C .
Causality: Terminal alkynes are thermally labile. Elevated temperatures during concentration will trigger autocatalytic polymerization, turning the product into an insoluble tar.
Mechanistic Workflows
Figure 1: Decision tree for optimizing flash chromatography conditions.
Troubleshooting FAQs
Q1: I am seeing a closely eluting impurity (Rf difference < 0.05) that is highly UV active. What is it, and how do I remove it?A: This is almost certainly the diyne homocoupling product resulting from Glaser coupling. Terminal alkynes are highly susceptible to oxidative dimerization in the presence of trace copper (often leftover from upstream Sonogashira reactions[2]) and atmospheric oxygen.
Resolution: To prevent this, strictly degas all solvents used in your synthesis and run the chromatography column using solvents sparged with Argon. If the diyne is already present, switch your mobile phase to a Toluene/Ethyl Acetate gradient. Toluene leverages
π−π
interactions to better differentiate the monomeric alkyne from the extended conjugated diyne system.
Q2: My compound is streaking heavily on TLC, despite the electron-withdrawing fluorine atom. How do I achieve a sharp band?A: While the C5-fluorine and C2-methoxy groups significantly lower the pKa of the pyridine nitrogen, residual hydrogen bonding with acidic silanol sites on the silica gel can still occur.
Resolution: Pre-treat your TLC plates and flash column with 1% Triethylamine (TEA) in your non-polar solvent. The TEA acts as a sacrificial base, capping the silanol sites and allowing your compound to elute as a sharp, Gaussian band.
Q3: Upon concentrating the purified fractions, my clear oil turned into a dark, insoluble residue. What happened?A: You have experienced thermal polymerization. The ethynyl group is highly reactive. When concentrated to dryness under elevated temperatures (>40°C), the localized high concentration of the alkyne combined with heat triggers rapid polymerization.
Resolution: Never exceed a 30°C water bath temperature during rotary evaporation. Once the solvent is removed, immediately backfill the flask with Argon and store the compound at -20°C.
Q4: Can I use acidic modifiers (like Formic Acid or TFA) to improve peak shape?A:Absolutely not. 2-Methoxypyridines are sensitive to strong acids. Prolonged exposure to acidic conditions, especially during concentration, can lead to the cleavage of the methoxy group (demethylation), resulting in the formation of the corresponding pyridone derivative. Always maintain neutral to slightly basic conditions.
Degradation Pathways Visualization
Figure 2: Common degradation pathways of 3-ethynyl-5-fluoro-2-methoxypyridine.
Minimizing defluorination side reactions during 3-Ethynyl-5-fluoro-2-methoxypyridine catalysis
Welcome to the technical support center for catalytic applications of 3-ethynyl-5-fluoro-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the comple...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for catalytic applications of 3-ethynyl-5-fluoro-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block while minimizing common side reactions, particularly defluorination. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a concern with 3-ethynyl-5-fluoro-2-methoxypyridine?
A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, replacing the fluorine atom with another atom, typically hydrogen.[1][2] The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging.[3] However, under certain catalytic conditions, particularly in cross-coupling reactions, this bond can be susceptible to cleavage. For a molecule like 3-ethynyl-5-fluoro-2-methoxypyridine, which is often used in the synthesis of complex pharmaceutical compounds, unintended defluorination leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating purification.[4] The electronic properties of the fluoropyridine ring can make it susceptible to nucleophilic attack or other reaction pathways that facilitate C-F bond activation.[5][6]
Q2: What are the primary mechanisms that can lead to defluorination in this system?
A2: Several mechanisms can contribute to defluorination during catalytic reactions involving fluorinated pyridines:
Nucleophilic Aromatic Substitution (SNA_r): Strong nucleophiles or bases present in the reaction mixture can directly attack the carbon atom bearing the fluorine, displacing it. The electron-withdrawing nature of the pyridine nitrogen and the ethynyl group can activate the ring towards this type of reaction.[7][8]
Reductive Defluorination: Under reducing conditions, which can be generated by certain catalyst systems or additives, the C-F bond can be cleaved and replaced by a hydrogen atom.[1] This is more common with low-valent transition metal catalysts.
Oxidative Defluorination: Although less common in typical cross-coupling reactions, oxidative pathways involving high-valent metal species can also lead to C-F bond cleavage.[3][4][5]
Hydrodefluorination: This is a specific type of reductive defluorination where a hydride source, which can be a reagent or an in-situ generated species, is responsible for the C-F bond cleavage.
Understanding the likely mechanism is the first step in effective troubleshooting. The choice of catalyst, base, solvent, and temperature all play a crucial role in which pathway predominates.
Q3: How does the choice of catalyst and ligand influence defluorination?
A3: The catalyst and ligand system is paramount in controlling the selectivity of the desired reaction over defluorination.
Catalyst: Palladium-based catalysts are common for cross-coupling reactions like Sonogashira coupling. The choice between a Pd(0) or Pd(II) precatalyst can be significant. Using a Pd(0) source or ensuring the rapid and complete reduction of a Pd(II) precatalyst can sometimes minimize side reactions.[9] Nickel catalysts are also used for C-F bond activation and can be effective for cross-coupling, but their reactivity must be carefully tuned to avoid unwanted defluorination.[10]
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the desired reductive elimination step in cross-coupling, which can outcompete pathways leading to defluorination.[9] The ligand's steric and electronic properties influence the geometry and reactivity of the metal center, thereby directing the reaction towards the desired product.
A visual representation of the decision-making process for catalyst and ligand selection is provided below.
Caption: Catalyst and ligand selection workflow.
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during catalytic reactions with 3-ethynyl-5-fluoro-2-methoxypyridine.
Issue 1: Significant formation of the defluorinated byproduct.
Potential Cause
Troubleshooting & Optimization
Inappropriate Base
The choice of base is critical. Strong, hard bases can promote nucleophilic attack on the pyridine ring. Action: Screen weaker, non-nucleophilic bases such as K₂CO₃ or Cs₂CO₃. In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be preferable.[9]
High Reaction Temperature
Elevated temperatures can provide the activation energy needed for C-F bond cleavage. Action: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of defluorination.
Presence of Protic Species
Water or other protic impurities can serve as a proton source for hydrodefluorination. Action: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. The addition of molecular sieves can also be beneficial.[11]
Sub-optimal Catalyst/Ligand Combination
As discussed in the FAQs, the catalyst system plays a major role. Action: If using a Pd(II) source, consider adding a reducing agent or switching to a Pd(0) catalyst. Screen a panel of bulky, electron-rich phosphine ligands.
Oxygen Contamination
Oxygen can lead to catalyst degradation and promote side reactions. Action: Thoroughly degas the solvent and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (N₂ or Ar).[9]
Issue 2: Low yield of the desired product with no significant defluorination, but formation of alkyne homocoupling (Glaser coupling) byproduct.
Potential Cause
Troubleshooting & Optimization
Oxygen Contamination
Oxygen is a known promoter of oxidative alkyne homocoupling. Action: Rigorous exclusion of oxygen is critical. Use degassed solvents and maintain an inert atmosphere.[9]
Inappropriate Copper Co-catalyst Concentration
While Cu(I) is often a co-catalyst in Sonogashira couplings, its presence can also promote Glaser coupling. Action: Minimize the amount of the copper salt (e.g., CuI). In some cases, copper-free Sonogashira conditions may be successful and are worth exploring.[12]
Slow Cross-Coupling Kinetics
If the desired cross-coupling is slow, the alkyne has more time to homocouple. Action: Ensure an efficient palladium catalyst and ligand system is used to accelerate the main reaction.[9] Increasing the concentration of the coupling partner may also favor the desired reaction.
Amine Base Selection
The choice of amine base can influence the extent of homocoupling. Action: Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) can be screened.
A generalized troubleshooting workflow is depicted below.
Caption: Troubleshooting decision tree.
III. Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Side Reactions
This protocol provides a starting point for the cross-coupling of 3-ethynyl-5-fluoro-2-methoxypyridine with an aryl halide, aiming to minimize both defluorination and homocoupling.
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a magnetic stir bar.
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
Reagent Addition: Add 3-ethynyl-5-fluoro-2-methoxypyridine (1.2 equiv.) followed by anhydrous, degassed solvent (e.g., THF or dioxane).
Base Addition: Add a degassed solution of triethylamine (3.0 equiv.) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates.
IV. References
Shul’pina, L. S., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. Available at: [Link]
Mcfadden, T. R., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
Vidal, D., et al. (2010). Mechanism of the Catalytic Hydrodefluorination of Pentafluoropyridine by Group Six Triangular Cluster Hydrides Containing Phosphines: A Combined Experimental and Theoretical Study. Organometallics. Available at: [Link]
Khan, M. A., et al. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at: [Link]
Kim, B.-H., et al. (2010). Scheme 1. Possible Mechanisms for the Defluorination of 2-Fluoropyridine by Cp2ZrCb/Red-Al. ResearchGate. Available at: [Link]
Alagille, D., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry. Available at: [Link]
Shul'pina, L. S., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. Available at: [Link]
Wei, Z. (2026). A catalyst that loosens the strongest bond in forever chemicals. Science News. Available at: [Link]
Wang, Y., et al. (2022). Defluorination Mechanism Related to the Activity of Hydroxyl Groups: A Combined Density Functional Theory Calculations and Experimental Study. ResearchGate. Available at: [Link]
Carcenac, Y., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available at: [Link]
Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]
ResearchGate. (2020). Generalized mechanisms of defluorination based on examples in the scientific literature. ResearchGate. Available at: [Link]
Bakk, A., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available at: [Link]
Powers, D. C., & Ritter, T. (2017). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC. Available at: [Link]
Chan, K. H. S., et al. (2016). Mapping the Reaction Coordinates of Enzymatic Defluorination. PMC. Available at: [Link]
Corpet, M., & Gosmini, C. (2002). Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines. The Journal of Organic Chemistry. Available at: [Link]
Grygorenko, O. O., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Available at: [Link]
Wang, Y., et al. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. Organic Letters. Available at: [Link]
Organic Process Research & Development. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. Available at: [Link]
Shelf-life extension and optimal storage conditions for 3-Ethynyl-5-fluoro-2-methoxypyridine
Technical Support Center: 3-Ethynyl-5-fluoro-2-methoxypyridine Welcome to the technical support guide for 3-Ethynyl-5-fluoro-2-methoxypyridine. This document is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-Ethynyl-5-fluoro-2-methoxypyridine
Welcome to the technical support guide for 3-Ethynyl-5-fluoro-2-methoxypyridine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile building block. The guidance provided herein is synthesized from fundamental chemical principles governing terminal alkynes, fluorinated pyridines, and air-sensitive reagents, aiming to provide a framework for best practices in the absence of specific long-term degradation studies for this exact molecule.
Q1: What are the first steps I should take upon receiving 3-Ethynyl-5-fluoro-2-methoxypyridine?
A1: Upon receipt, immediately inspect the container for any signs of damage or a compromised seal. This compound is classified as a flammable solid and is sensitive to air and moisture.[1][2] It is critical to transfer the vial to a controlled, dry environment as soon as possible. For optimal stability, it is recommended to store the unopened container in a freezer at approximately -20°C under an inert atmosphere, such as argon or nitrogen.[1] Before opening for the first time, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound.
Q2: The Safety Data Sheet (SDS) recommends freezer storage. Is room temperature storage acceptable for short periods?
A2: While freezer storage (-20°C) is the standard for long-term preservation, short-term storage at room temperature (20-25°C) is generally acceptable for fluoropyridine derivatives, provided the container is tightly sealed and protected from light.[3] However, the primary concern for this molecule is the terminal ethynyl group, which is susceptible to degradation pathways that are accelerated by heat and light.[2] Therefore, minimizing time at ambient temperature is a critical best practice. For any period longer than a single workday, the compound should be returned to freezer storage.
Q3: How sensitive is this compound to air and moisture? Do I need a glovebox?
A3: The terminal alkyne functionality makes 3-Ethynyl-5-fluoro-2-methoxypyridine sensitive to both oxygen and moisture.[4] Exposure to oxygen, especially in the presence of trace metals (like copper), can catalyze oxidative homocoupling (Glaser-Hay coupling) to form a 1,3-diyne impurity.[5][6] Moisture can lead to slow hydration of the alkyne to form the corresponding methyl ketone. While a glovebox provides the most secure environment, handling small quantities for immediate use can be successfully managed using Schlenk line techniques.[7][8] This involves using dry, degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout all manipulations.[9]
This section delves into the chemical rationale behind storage recommendations and provides actionable protocols to maximize the shelf-life and purity of your reagent.
Q4: Beyond freezer storage, what other measures can I take to extend the shelf-life?
A4: To maximize shelf-life, a multi-faceted approach is necessary:
Inert Atmosphere: The single most critical factor is the exclusion of oxygen.[2] After opening, the vial headspace should be purged with a dry, inert gas like argon before resealing. Parafilm or a secondary sealed container can provide an additional barrier.
Solvent Choice: If storing as a solution, use a dry, peroxide-free, and degassed aprotic solvent. Anhydrous toluene or dioxane are suitable choices. Ethereal solvents like THF should be used with caution and tested for peroxides, as these can initiate radical degradation pathways.
Container Type: Use amber glass vials with PTFE-lined caps to prevent light exposure and ensure an airtight seal.[2] Avoid plastic containers where possible, as leaching or gas permeability can be a concern.[10]
Q5: What are the likely degradation products I should be aware of?
A5: The primary points of reactivity on the molecule are the terminal alkyne and the pyridine ring system. The most probable degradation pathways include:
Oxidative Homocoupling: Dimerization of the alkyne to form a diyne, often catalyzed by trace oxygen and metal impurities.[11]
Hydration: Addition of water across the triple bond to yield a methyl ketone derivative.
Polymerization/Oligomerization: Terminal alkynes can undergo polymerization, especially if exposed to heat, light, or catalytic impurities.[12]
Pyridine N-Oxidation: While less common under standard storage, strong oxidants could lead to the formation of the corresponding N-oxide.
The following diagram illustrates the most common degradation pathways originating from the terminal alkyne.
Potential degradation pathways for the terminal alkyne.
Table 1: Summary of Storage Recommendations
Parameter
Recommended Condition
Rationale & Scientific Justification
Temperature
-20°C or lower
Slows kinetic rates of all degradation pathways, including oxidation and polymerization.[1]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidative homocoupling of the terminal alkyne, a common side reaction catalyzed by oxygen.[5][6]
Container
Tightly sealed amber glass vial with PTFE-lined cap
Protects from light, which can catalyze radical reactions, and prevents moisture ingress.[2]
Handling
Schlenk techniques or Glovebox
Minimizes exposure to atmospheric oxygen and moisture during weighing and solution preparation.[7][8]
Prevents hydration of the alkyne and degradation from reactive solvent impurities like peroxides.
Section 3: Troubleshooting Guide for Experimental Applications
This section addresses common issues encountered during reactions, such as the Sonogashira coupling, where the integrity of the ethynylpyridine is paramount.
Q6: My Sonogashira coupling reaction is failing or giving low yields. Could the 3-Ethynyl-5-fluoro-2-methoxypyridine be the problem?
A6: Yes, reagent degradation is a common cause of failure in cross-coupling reactions.[13] If you observe low reactivity, consider the following:
Catalyst Poisoning: Impurities from degradation (e.g., oligomers) can poison the palladium catalyst.
Alkyne Homocoupling: If you observe a significant amount of a Glaser-Hay homocoupled byproduct, it indicates that your alkyne has been exposed to oxygen, often in the presence of the copper(I) co-catalyst.[6][14] This depletes your starting material. To mitigate this, ensure all solvents and the reaction headspace are rigorously degassed.[5]
Protonation State: The pyridine nitrogen is basic and can interact with the catalytic cycle. Ensure your base (e.g., triethylamine, diisopropylethylamine) is sufficient to both deprotonate the terminal alkyne and neutralize any generated HX.[13][15]
The workflow below provides a systematic approach to troubleshooting a failing Sonogashira reaction.
Troubleshooting workflow for a failing Sonogashira coupling.
Q7: I am preparing a stock solution. What is the best practice?
A7: Preparing a stock solution requires careful handling to prevent contamination and degradation. Follow the protocol below for best results.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR and HPLC-MS
Objective: To determine the purity of 3-Ethynyl-5-fluoro-2-methoxypyridine and identify potential degradation products.
Methodology:
Sample Preparation (NMR):
a. Under an inert atmosphere (in a glovebox or using a nitrogen-flushed bag), accurately weigh ~5-10 mg of the compound.
b. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
c. The characteristic alkyne proton (-C≡C-H) should appear as a sharp singlet. The absence or diminished integration of this peak, coupled with the appearance of new signals, suggests degradation. Look for new peaks in the vinyl region (for oligomers) or a new methyl singlet (for the ketone hydration product).
Sample Preparation (HPLC-MS):
a. Prepare a stock solution of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[16]
b. Dilute this stock to a final concentration of ~0.1 mg/mL with the mobile phase.[16]
c. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions (General):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
Detection: UV detection at a wavelength determined by a UV-Vis scan (likely in the 254-280 nm range).[16]
Mass Spectrometry (MS) Analysis:
Use electrospray ionization (ESI) in positive mode.
Look for the [M+H]⁺ ion for the parent compound.
Search for masses corresponding to potential degradation products, such as the homodimer [2M+H]⁺ or the hydrated ketone [M+18+H]⁺.
Protocol 2: Preparation of a Stock Solution Under Inert Atmosphere
Objective: To prepare a solution of known concentration for use in reactions while minimizing exposure to air and moisture.
Materials:
Schlenk flask or oven-dried vial with a septum-lined cap.[8]
Gas-tight syringe.
Anhydrous, degassed solvent.
Source of dry inert gas (Argon or Nitrogen) connected to a Schlenk line.[7]
Procedure:
Dry the Schlenk flask or vial in an oven (>100°C) overnight and cool under vacuum or in a desiccator.
Place the required amount of solid 3-Ethynyl-5-fluoro-2-methoxypyridine into the flask inside a glovebox or under a positive flow of inert gas.
Seal the flask with the septum cap.
Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure the atmosphere is fully inert.[7]
Using a clean, dry, gas-tight syringe, add the required volume of anhydrous, degassed solvent to the flask.
Gently swirl the flask to ensure complete dissolution.
The solution can be stored in the sealed Schlenk flask in a freezer (-20°C). To withdraw the solution for a reaction, use a gas-tight syringe while maintaining a positive pressure of inert gas in the flask.[4]
References
BenchChem. (2025).
Proactive Molecular. (2025).
BenchChem. (2025).
TCI Chemicals. (2025).
Shriver, D. F., & Drezdzon, M. A. (1986).
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Agency for Toxic Substances and Disease Registry. (2015). Analytical Methods for Pyridine.
BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
Combi-Blocks, Inc. (2026). Safety Data Sheet - 5-Ethynyl-2-methylpyrimidine.
Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
Moody, C. J. (2023). General techniques for handling air-sensitive compounds. Oxford Academic.
MDPI. (2025).
Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
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Isaac Scientific Publishing. (2017).
Fisher Scientific. (2023).
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
CymitQuimica. (2024).
Zhang, J., et al. (2022). Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. Journal of the American Chemical Society.
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Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
Shroder, M. (n.d.). The Sonogashira Coupling.
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
Apollo Scientific.
MDPI. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides.
A Comparative Analysis of the Reactivity of 3-Ethynyl-5-fluoro-2-methoxypyridine and 3-ethynylpyridine
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the landscape of modern drug discovery and materials science, pyridylacetylenes serve as pivotal structural motifs. Their rigid, linear geometry a...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and materials science, pyridylacetylenes serve as pivotal structural motifs. Their rigid, linear geometry and capacity for diverse chemical transformations make them invaluable building blocks for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two key pyridylacetylene analogs: the unsubstituted 3-ethynylpyridine and the electronically modified 3-Ethynyl-5-fluoro-2-methoxypyridine . Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and fine-tuning the properties of target molecules.
Unveiling the Electronic Dichotomy: A Tale of Two Pyridines
The reactivity of an ethynylpyridine is intrinsically linked to the electronic landscape of the pyridine ring. In the case of 3-ethynylpyridine , the pyridine nitrogen acts as a mild electron-withdrawing group through inductive effects, rendering the ring electron-deficient compared to benzene. This inherent electronic character influences the reactivity of both the pyridine ring and the appended ethynyl group.
The introduction of fluoro and methoxy substituents in 3-Ethynyl-5-fluoro-2-methoxypyridine dramatically alters this electronic profile. The fluorine atom at the 5-position is a potent electron-withdrawing group due to its high electronegativity, further decreasing the electron density of the pyridine ring.[] Conversely, the methoxy group at the 2-position exerts a dual electronic influence: it is inductively electron-withdrawing but can act as a resonance electron-donating group.[2] The interplay of these opposing effects creates a unique electronic environment that profoundly impacts the molecule's reactivity in key chemical transformations.
Comparative Reactivity in Key Synthetic Transformations
This section dissects the reactivity differences between the two title compounds in three fundamental classes of reactions: Sonogashira cross-coupling, [3+2] cycloaddition (Click Chemistry), and nucleophilic addition.
Sonogashira Cross-Coupling: A Dance of Electrons
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[3] The efficiency of this reaction is highly sensitive to the electronic nature of both coupling partners.
3-ethynylpyridine readily participates in Sonogashira couplings.[4] Its terminal alkyne proton is sufficiently acidic to undergo deprotonation and subsequent transmetalation in the catalytic cycle.
Experimental Protocol: A General Procedure for Sonogashira Coupling of Ethynylpyridines
This protocol is a generalized representation and may require optimization for specific substrates.
Materials:
Ethynylpyridine (3-ethynylpyridine or 3-Ethynyl-5-fluoro-2-methoxypyridine) (1.0 equiv)
Aryl or vinyl halide (1.1 equiv)
Pd(PPh₃)₂Cl₂ (0.02 equiv)
Copper(I) iodide (CuI) (0.04 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous solvent (e.g., Toluene, THF, or DMF)
Procedure:
To a dry, inert-atmosphere flask, add the aryl or vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.
Add the anhydrous solvent and the amine base.
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Add the ethynylpyridine to the reaction mixture.
Heat the reaction to the desired temperature (typically ranging from room temperature to 80 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous ammonium chloride and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a copper(I) co-catalyst accelerates the deprotonation of the alkyne and the formation of the copper acetylide, which is a key intermediate in the catalytic cycle.[7] The amine base is crucial for neutralizing the hydrogen halide byproduct and for the in situ reduction of any oxidized palladium species. Anhydrous and inert conditions are typically employed to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[5]
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Nucleophilic Addition: A Tale of Electrophilicity
The susceptibility of the pyridine ring and the ethynyl group to nucleophilic attack is a key aspect of their reactivity.
The pyridine ring in 3-ethynylpyridine is susceptible to nucleophilic attack, particularly at the 2- and 6-positions, especially when activated by an electron-withdrawing group or upon N-alkylation. [8]The ethynyl group itself can also undergo nucleophilic addition, though this typically requires strong nucleophiles.
For 3-Ethynyl-5-fluoro-2-methoxypyridine , the presence of the strongly electron-withdrawing fluorine atom significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNA_r). The methoxy group at the 2-position could potentially act as a leaving group in such reactions. Furthermore, the electron-deficient nature of the ring enhances the electrophilicity of the ethynyl group, making it more prone to nucleophilic attack compared to the unsubstituted analog. This enhanced electrophilicity can be harnessed for the synthesis of functionalized vinylpyridines.
Conclusion
The seemingly subtle substitution on the pyridine ring of 3-ethynylpyridine profoundly alters its reactivity profile. 3-Ethynyl-5-fluoro-2-methoxypyridine , with its electron-deficient core, exhibits enhanced reactivity towards nucleophiles and in [3+2] cycloaddition reactions. In contrast, the less polarized 3-ethynylpyridine serves as a reliable and versatile building block for a wide array of transformations. A thorough understanding of these electronic effects empowers the synthetic chemist to select the appropriate building block and tailor reaction conditions to achieve the desired synthetic outcomes with greater efficiency and predictability. This comparative guide serves as a foundational resource for researchers navigating the rich and diverse chemistry of pyridylacetylenes.
References
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. [Link]
Liang, L.; Astruc, D. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coord. Chem. Rev.2011 , 255, 2933-2945. [Link]
Baati, R.; et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton, University of Southampton. [Link]
Master Organic Chemistry. Regiochemistry In the Diels-Alder Reaction. [Link]
Koester, D. C.; Werz, D. B. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein J. Org. Chem.2012 , 8, 675-682. [Link]
quimicaorganica.org. Nucleophilic addition reactions to pyridines. [Link]
ScienceDaily. Breakthrough in click chemistry: Innovative method revolutionizes drug development. [Link]
Lopp, M.; et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Lett.2014 , 55, 3456-3459. [Link]
Cai, C.; et al. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Org. Biomol. Chem.2012 , 10, 414-417. [Link]
Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Beier, P.; et al. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. J. Org. Chem.2018 , 83, 1646-1657. [Link]
Gorgani, M.; et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2017 , 7, 50548-50594. [Link]
Chinchilla, R.; Nájera, C. Recent Advances in Sonogashira Reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]
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Maes, B. U. W.; et al. Study of the Reactivity of 5-Alkynyl-4-chloro- and 4-Alkynyl-5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. HETEROCYCLES2003 , 60, 2093-2106. [Link]
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Comparative Guide: The Electron-Withdrawing Effects of Fluorine in 3-Ethynyl-5-fluoro-2-methoxypyridine Analogs
Executive Summary In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine is a cornerstone technique for modulating a molecule's physicochemical and pharmacokinetic profile....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine is a cornerstone technique for modulating a molecule's physicochemical and pharmacokinetic profile. 3-Ethynyl-5-fluoro-2-methoxypyridine is a highly versatile building block, frequently utilized in the development of lipid kinase inhibitors (e.g., PIKfyve and PIP4K2C)[1] and radiolabeled PET tracers[2].
This guide provides an objective, data-driven comparison of the 5-fluoro scaffold against its non-fluorinated and halogenated alternatives. By analyzing the causality behind fluorine's electronic perturbations, this document equips researchers with the mechanistic insights and self-validating protocols necessary to optimize drug design and synthetic workflows.
Mechanistic Framework: The "Fluorine Effect" on Pyridines
To understand the performance of 3-ethynyl-5-fluoro-2-methoxypyridine, one must dissect the dual electronic nature of the fluorine atom. Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the
σ
-bond network. Conversely, it possesses a resonance-donating effect (+M) via its lone pairs[3].
In the 3-ethynyl-5-fluoro-2-methoxypyridine scaffold, the fluorine atom is positioned at C5, which is meta to the pyridine nitrogen (C1). Because resonance effects (+M) cannot efficiently delocalize electron density onto meta positions, the inductive withdrawal (-I) overwhelmingly dominates[4]. This net reduction in electron density drives three critical performance enhancements:
Decreased pKa (Reduced Basicity): The -I effect polarizes the ring, stripping electron density from the nitrogen lone pair. This significantly lowers the pKa of the conjugate acid[4][5]. In drug development, lowering the pKa prevents off-target hERG binding and ensures the molecule remains un-ionized at physiological pH, drastically improving membrane permeability.
Enhanced Metabolic Stability: Cytochrome P450 (CYP450) mediated oxidation typically initiates via electrophilic attack on the aromatic ring. Fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring, making it less nucleophilic and highly resistant to oxidative cleavage[6].
Increased Alkyne Reactivity: The electron-withdrawing effect propagates to the C3 position, increasing the acidity of the terminal ethynyl proton. This facilitates the rapid formation of the copper acetylide intermediate, accelerating downstream transformations like Sonogashira cross-coupling[1][2].
Logical flow of fluorine's electronic effects on the pyridine scaffold.
Comparative Performance Data
The following table summarizes the comparative impact of C5-substitution on the 3-ethynyl-2-methoxypyridine scaffold. Data reflects standardized physical organic chemistry trends and experimental baselines for these specific analogs.
Compound Analog
Pyridinium pKa (est.)
Lipophilicity (logD 7.4)
Relative Sonogashira Rate
CYP450 Stability (
t1/2
)
H-Analog (3-Ethynyl-2-methoxypyridine)
3.5
1.8
1.0x (Baseline)
Low (< 30 min)
F-Analog (3-Ethynyl-5-fluoro-2-methoxypyridine)
2.2
2.1
2.5x
High (> 120 min)
Cl-Analog (3-Ethynyl-5-chloro-2-methoxypyridine)
2.0
2.5
3.0x
Moderate (~ 90 min)
CF3-Analog (3-Ethynyl-5-trifluoromethyl...)
1.2
2.8
5.0x
Very High (> 240 min)
Observation: While the
−CF3
analog provides the greatest metabolic stability and lowest pKa, its high lipophilicity (logD 2.8) often leads to poor aqueous solubility. The 5-fluoro analog represents the optimal "Goldilocks" balance—providing sufficient metabolic shielding and pKa modulation without excessively driving up lipophilicity[5].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They rely on internal standards and intrinsic molecular properties, eliminating external matrix interference.
Protocol 1: Determination of pKa via
19
F NMR Titration
Traditional potentiometric titrations struggle with low-solubility or weakly basic pyridines.
19
F NMR titration is a self-validating alternative; the chemical shift of the fluorine atom acts as an internal, highly sensitive reporter of the nitrogen's protonation state[5][7].
Step-by-Step Workflow:
Sample Preparation: Dissolve 5 mg of 3-ethynyl-5-fluoro-2-methoxypyridine in 0.5 mL of a
D2O/CD3OD
(1:1) co-solvent system to ensure solubility.
Buffer Addition: Prepare a series of 10 NMR tubes. Add 0.1 mL of universal buffer solutions ranging from pH 1.0 to 6.0 (adjusted via DCl/NaOD).
Data Acquisition: Acquire
19
F NMR spectra for each tube at a constant temperature (298 K). Use trifluoroacetic acid (TFA) in a sealed capillary as an external reference.
Causality & Analysis: As the pyridine nitrogen protonates at lower pH values, the electron-withdrawing effect of the resulting pyridinium ion drastically deshields the C5-fluorine, causing a downfield shift.
Validation: Plot the
19
F chemical shift (
δ
) against the measured pH. The data will form a perfect sigmoidal curve. The inflection point of this curve mathematically dictates the exact pKa, independent of minor concentration errors.
Protocol 2: Kinetic Profiling of Sonogashira Cross-Coupling
To objectively prove that the 5-fluoro substitution accelerates alkyne reactivity, a comparative kinetic study using an internal standard is required.
Step-by-Step Workflow:
Reaction Setup: In a nitrogen-filled glovebox, combine 1.0 eq of the ethynylpyridine analog, 1.0 eq of iodobenzene, 0.05 eq
Pd(PPh3)2Cl2
, and 0.02 eq
CuI
in anhydrous THF.
Internal Standard Addition: Add exactly 1.0 eq of 1,3,5-trimethoxybenzene . Causality: This standard is chemically inert under coupling conditions and possesses distinct, non-overlapping NMR peaks, making the protocol self-validating for absolute quantification.
Initiation: Inject 2.0 eq of triethylamine (
Et3N
) to initiate the deprotonation of the alkyne.
Kinetic Sampling: Withdraw 50
μ
L aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in
CDCl3
containing 1% thiourea (to strip Pd/Cu catalysts).
Analysis: Integrate the product's internal alkyne carbon/proton signals against the 1,3,5-trimethoxybenzene standard. The steeper initial slope of the 5-fluoro analog's conversion curve validates the enhanced acidity and reactivity of its terminal alkyne.
Step-by-step workflow for comparative Sonogashira coupling kinetic analysis.
References
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C
Source: MDPI
URL:[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Iodonium Ylide–Mediated Radiofluorination of 18F-FPEB and Validation for Human Use
Source: Journal of Nuclear Medicine
URL:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Ethynyl-5-fluoro-2-methoxypyridine
Introduction: The Critical Role of Intermediates in Drug Discovery In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational.[1][2] Their diverse structures are scaffolds for a vast number o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Intermediates in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational.[1][2] Their diverse structures are scaffolds for a vast number of active pharmaceutical ingredients (APIs) currently on the market.[1][2] Among these, substituted pyridines such as 3-Ethynyl-5-fluoro-2-methoxypyridine are highly valued as versatile building blocks. The specific arrangement of the ethynyl, fluoro, and methoxy groups on the pyridine core provides multiple reactive handles for chemists to elaborate complex molecules, making it a key intermediate in the synthesis of potential therapeutics.
However, the utility of any intermediate is directly proportional to its purity and structural integrity.[3][4][5] The presence of even minute quantities of impurities, such as regioisomers, can compromise the safety and efficacy of the final drug product.[4][5][6] Therefore, rigorous, multi-technique spectroscopic validation is not merely a quality control step; it is a fundamental requirement for advancing a synthetic campaign.[7] This guide provides an in-depth comparison of the spectroscopic data that unambiguously confirms the structure of synthesized 3-Ethynyl-5-fluoro-2-methoxypyridine, contrasting it with a plausible alternative to underscore the power of a comprehensive analytical approach.
Synthetic Strategy: The Logic of Sonogashira Coupling
The carbon-carbon bond between the pyridine ring and the ethynyl group is most effectively constructed using a palladium and copper co-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[8] This reaction is a cornerstone of modern organic synthesis due to its reliability and mild reaction conditions, which are compatible with a wide range of functional groups.[8][9]
The choice of a Sonogashira coupling is deliberate. It allows for the direct and efficient union of a terminal alkyne (trimethylsilylacetylene, which is deprotected in situ) with an aryl halide, in this case, a brominated or iodinated 5-fluoro-2-methoxypyridine precursor.[10] The reaction mechanism, while complex, involves two interconnected catalytic cycles: one for palladium and one for copper.[9][11] The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination of the product, while the copper co-catalyst activates the alkyne for transmetalation.[8][11] While copper-free versions exist to prevent the undesired homocoupling of alkynes (Glaser coupling), the standard conditions are often robust for intermediates like this.[8]
Caption: The overall workflow from synthesis to definitive structural validation.
The Spectroscopic Gauntlet: A Comparative Analysis
To confirm the identity of the synthesized product, a suite of spectroscopic techniques is employed. The data obtained is not just evaluated in isolation but is critically compared against what would be expected for a potential isomeric impurity. For this guide, we will compare our target compound, 3-Ethynyl-5-fluoro-2-methoxypyridine (A) , with a plausible regioisomeric alternative, 5-Ethynyl-3-fluoro-2-methoxypyridine (B) . This comparison highlights how subtle changes in structure lead to distinct and predictable differences in spectroscopic output.
High-Resolution Mass Spectrometry (HRMS)
This is the first and most fundamental test. HRMS provides an extremely accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula.
Rationale: Both isomers, A and B , have the identical molecular formula, C₈H₆FNO. Therefore, HRMS is used to confirm that the product has the correct elemental composition, ruling out impurities with different formulas, but it cannot differentiate between the isomers. The expected monoisotopic mass is approximately 151.0433 Da.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Rationale: The most diagnostic peaks for our target molecule are the sharp, weak C≡C stretch of the terminal alkyne (typically ~2100-2150 cm⁻¹) and the strong C-F stretch (~1000-1350 cm⁻¹). The presence of these absorptions confirms the successful installation of the ethynyl group and the retention of the fluorine atom. Like HRMS, this technique confirms the presence of the necessary functional groups but does not provide sufficient information for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Arbiter
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.
¹H NMR Spectroscopy
Rationale: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.
For Target (A): We expect two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions. The C4 proton will appear as a doublet of doublets due to coupling with both the C6 proton and the fluorine atom at C5. The C6 proton will also be a doublet of doublets, coupling to the C4 proton and the fluorine. A sharp singlet for the terminal alkyne proton (≡C-H) and a singlet for the methoxy (-OCH₃) protons will also be present.
For Isomer (B): The arrangement is different. The C4 and C6 protons would again be present, but their coupling patterns and chemical shifts would differ due to the changed proximity to the ethynyl group. The key distinction lies in the coupling constants, particularly the through-space or through-bond couplings to the fluorine atom.
¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is exceptionally powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[13][14] The chemical shift of the fluorine signal is highly indicative of its electronic environment.
For Target (A): The fluorine at C5 is flanked by a proton (C4) and another proton (C6). We would expect the ¹⁹F signal to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with these two adjacent protons.
For Isomer (B): The fluorine at C3 is adjacent to a proton (C4) and the carbon bearing the methoxy group (C2). The signal would likely appear as a doublet due to coupling primarily with the C4 proton.
¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides a map of the carbon skeleton. The presence of fluorine introduces characteristic C-F coupling constants (¹JCF, ²JCF, etc.), which are invaluable for assignments.[13][14][15]
For Target (A): We expect to see 8 distinct carbon signals. The carbons directly bonded to the fluorine (C5) and the methoxy group (C2) will show characteristic shifts. Crucially, the C5 signal will be a large doublet due to one-bond coupling to fluorine (¹JCF ≈ 240-260 Hz). The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF). The two alkyne carbons (C≡C-H) will also be visible, with the carbon attached to the ring showing a small C-F coupling.
For Isomer (B): The large one-bond C-F coupling would be observed for the C3 carbon. The pattern of two- and three-bond couplings for the other ring carbons would be distinctly different from that of isomer A, allowing for unambiguous assignment.
Comparative Data Summary
Spectroscopic Feature
Target (A): 3-Ethynyl-5-fluoro-2-methoxypyridine
Alternative (B): 5-Ethynyl-3-fluoro-2-methoxypyridine
Rationale for Differentiation
HRMS (m/z)
Exact mass for C₈H₆FNO
Exact mass for C₈H₆FNO
Confirms formula, but cannot differentiate isomers.
IR (cm⁻¹)
~2115 (C≡C), ~1250 (C-F)
~2110 (C≡C), ~1260 (C-F)
Confirms functional groups, but cannot differentiate isomers.
¹H NMR (Aromatic)
Two doublet of doublets (H-4, H-6)
Two distinct doublets (or dds) with different shifts/couplings
Coupling patterns and chemical shifts are unique to the substitution pattern.
¹⁹F NMR (Multiplicity)
Doublet of Doublets (or Triplet)
Doublet
The number of adjacent protons directly influences the splitting pattern.
¹³C NMR (¹JCF)
Large ¹JCF coupling on C5 signal
Large ¹JCF coupling on C3 signal
The carbon directly attached to fluorine exhibits a uniquely large coupling constant.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Ethynyl-5-fluoro-2-methoxypyridine
This protocol is based on standard Sonogashira coupling conditions.[8][10]
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluoro-2-methoxypyridine (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(PPh₃)₂ (0.03 eq).
Add a suitable solvent (e.g., degassed triethylamine or a mixture of THF/triethylamine).
To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
Cool the reaction to room temperature and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq in THF) to effect the in situ desilylation. Stir for 1 hour.
Quench the reaction with water and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.
Caption: Step-by-step experimental workflow for the Sonogashira synthesis.
Protocol 2: Spectroscopic Sample Preparation and Analysis
NMR Spectroscopy:
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[16] For ¹³C spectra, ensure a sufficient number of scans for adequate signal-to-noise.[13]
High-Resolution Mass Spectrometry (HRMS):
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Analyze using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.
IR Spectroscopy:
If the sample is a solid, acquire the spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
If a liquid, a thin film can be prepared between two salt plates (NaCl or KBr).
Conclusion
The definitive structural validation of a key synthetic intermediate like 3-Ethynyl-5-fluoro-2-methoxypyridine is non-negotiable in a drug development context. While techniques like HRMS and IR spectroscopy are essential for confirming molecular formula and the presence of functional groups, they are insufficient to distinguish between closely related isomers. The true power of validation lies in the multi-nuclear NMR approach. By critically analyzing and comparing the ¹H, ¹³C, and ¹⁹F NMR spectra, one can leverage the subtle yet predictable differences in chemical shifts and coupling constants to unambiguously confirm the correct regiochemistry. This rigorous, evidence-based approach ensures the quality and integrity of the molecular building blocks that form the basis of future therapeutic agents.
References
Wikipedia. Sonogashira coupling. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
BYJU'S. Sonogashira Coupling. Available from: [Link]
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
MDPI. Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Available from: [Link]
Priyanka Jain Chemistry Classes. Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. Available from: [Link]
Journal of Pharmaceutical Chemistry and Drug formulation. Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Available from: [Link]
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]
Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Spectroscopic studies of some n-heterocyclic compounds. Available from: [Link]
VICHEM. The importance of purity testing in chemical production. Available from: [Link]
Techmate Ltd. The Importance of High-Purity Chemicals in Pharmaceutical Testing. Available from: [Link]
PMC. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available from: [Link]
ResearchGate. Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Available from: [Link]
EPFL. 13C NMR with 1H and 19F double decoupling. Available from: [Link]
ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Available from: [Link]
ACS Publications. Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Available from: [Link]
PubChem. 5-ethynyl-3-fluoro-2-methoxypyridine (C8H6FNO). Available from: [Link]
Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Available from: [Link]
Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Available from: [Link]
Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]
Comparative analysis of Sonogashira coupling rates for fluorinated vs non-fluorinated ethynylpyridines
As a Senior Application Scientist in drug development, I frequently encounter ethynylpyridines acting as critical rigid linkers and pharmacophores in kinase inhibitors and neuroreceptor antagonists. When optimizing the s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development, I frequently encounter ethynylpyridines acting as critical rigid linkers and pharmacophores in kinase inhibitors and neuroreceptor antagonists. When optimizing the scale-up of these molecules, understanding the kinetic nuances of the Sonogashira cross-coupling reaction is paramount.
This guide provides an objective, data-driven comparison of the coupling rates between non-fluorinated and fluorinated ethynylpyridines. By dissecting the underlying electronic causality and providing a self-validating experimental framework, this guide equips researchers with the insights needed to optimize catalytic workflows.
Mechanistic Causality: The Electronic Influence of Fluorine
The standard Sonogashira reaction relies on a synergistic dual catalytic cycle: a palladium cycle (oxidative addition, transmetalation, reductive elimination) and a copper cycle (terminal alkyne deprotonation and acetylide formation). When comparing a baseline substrate like 3-ethynylpyridine to a fluorinated analog (e.g., 2-fluoro-5-ethynylpyridine), the primary kinetic differentiator is the electronic nature of the alkyne[1].
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) across the pyridine ring. This significantly increases the acidity of the terminal alkyne proton, lowering its pKa from ~21 to approximately ~18.5. Because the formation of the copper acetylide—often the rate-determining step for alkyne activation—depends on deprotonation by an amine base, the lower pKa of the fluorinated substrate dramatically accelerates this step. Consequently,2[2].
However, causality dictates a kinetic trade-off: while deprotonation is faster, the resulting electron-deficient copper acetylide becomes less nucleophilic. If the alkyne is overly electron-deficient, the transmetalation step to the Pd(II) intermediate can become the new bottleneck. For mono-fluorinated ethynylpyridines, the acceleration in acetylide formation typically outpaces the deceleration in transmetalation, yielding a net positive effect on the overall reaction rate.
Figure 1: Sonogashira catalytic cycle highlighting the fluorine-accelerated Cu-acetylide formation.
Comparative Data Analysis
To objectively measure these effects, we compare the kinetic performance of 3-ethynylpyridine against 2-fluoro-5-ethynylpyridine under standardized conditions (2 mol% Pd(PPh3)2Cl2, 4 mol% CuI, Et3N, 25 °C). The quantitative data summarized below highlights the accelerated initial rate of the fluorinated substrate, alongside its increased susceptibility to side reactions.
Parameter
3-Ethynylpyridine (Non-Fluorinated)
2-Fluoro-5-ethynylpyridine (Fluorinated)
Electronic Effect
Baseline
Strong Inductive (-I)
Terminal Alkyne pKa (est.)
~21.0
~18.5
Cu-Acetylide Formation Rate
Moderate
Fast
Initial Reaction Rate (mM/min)
1.2
3.5
Yield at 1 Hour (%)
62%
88%
Glaser Homocoupling Risk
Low
Moderate (Requires strict anaerobic control)
Self-Validating Experimental Protocol
To generate reliable kinetic data, the experimental protocol must be a self-validating system. By incorporating an internal standard prior to reaction initiation, we ensure that any observed substrate depletion perfectly correlates with product formation, allowing us to accurately track mass balance and identify hidden side reactions.
Figure 2: Step-by-step experimental workflow for parallel kinetic profiling of coupling rates.
Step-by-Step Methodology:
Reagent Preparation (Anaerobic Control):
Action: Dissolve 1.0 mmol of the target aryl iodide, 1.2 mmol of the respective ethynylpyridine, and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) in 5.0 mL of rigorously degassed triethylamine (Et3N).
Causality: Et3N acts as both the solvent and the base, driving the deprotonation equilibrium forward. Strict degassing (via freeze-pump-thaw) is mandatory because the accelerated acetylide formation in fluorinated alkynes massively increases their susceptibility to oxidative Glaser homocoupling if trace O2 is present.
Catalyst Activation:
Action: In a separate, inert vial, prepare a stock solution of Pd(PPh3)2Cl2 (2 mol%) and CuI (4 mol%) in degassed Et3N.
Causality: Pre-mixing the catalysts ensures a uniform initiation point and consistent active Pd(0) generation when injected into the parallel reactors.
Kinetic Sampling:
Action: Inject the catalyst mixture into the substrate solutions at exactly 25 °C. Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes.
Quench & Validation:
Action: Immediately quench each aliquot into a biphasic mixture of EtOAc (500 µL) and saturated aqueous NH4Cl (500 µL).
Causality: NH4Cl rapidly sequesters the copper co-catalyst into a water-soluble complex, instantly halting the transmetalation cycle. This guarantees that the UPLC sample represents the exact kinetic state of the reaction at the precise moment of withdrawal.
UPLC-MS Analysis:
Action: Analyze the organic layer. Calculate the ratio of the product peak area to the internal standard peak area to plot the kinetic curve.
Troubleshooting & Optimization Insights
While fluorinated ethynylpyridines exhibit highly favorable initial kinetics, their elevated concentration of reactive copper acetylide makes them notoriously prone to Glaser–Hay homocoupling. If homocoupling exceeds 5% during your kinetic profiling, the system must be re-optimized.
The Solution: Transition to a copper-free Sonogashira protocol. Recent advancements utilizing3[3]. By eliminating copper entirely, the homocoupling pathway is suppressed. This allows the intrinsic reactivity and enhanced acidity of the fluorinated alkyne to be fully harnessed without sacrificing overall yield to side-product attrition.
References
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides
Validating the structural integrity of 3-Ethynyl-5-fluoro-2-methoxypyridine using 2D NMR techniques
Validating the Structural Integrity of 3-Ethynyl-5-fluoro-2-methoxypyridine: A Comparative Guide to 2D NMR and Alternative Modalities As drug development pipelines increasingly rely on highly functionalized heterocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Structural Integrity of 3-Ethynyl-5-fluoro-2-methoxypyridine: A Comparative Guide to 2D NMR and Alternative Modalities
As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the analytical burden of proving exact atomic connectivity has never been higher. 3-Ethynyl-5-fluoro-2-methoxypyridine is a prime example of such a scaffold, frequently utilized as a critical precursor in cross-coupling reactions (such as Sonogashira couplings) for the synthesis of kinase inhibitors[1].
The dense substitution pattern of this molecule—featuring an ethynyl group, a fluorine atom, and a methoxy group—presents a distinct regiochemical challenge. Because structural isomers (e.g., 5-ethynyl-3-fluoro-2-methoxypyridine) possess identical exact masses and exhibit nearly indistinguishable 1D NMR splitting patterns, relying on basic analytical techniques can lead to catastrophic downstream failures. This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities and provides a self-validating experimental framework for definitive structural elucidation.
Comparative Analysis: Modality Performance
To establish structural integrity, analytical chemists typically choose between Mass Spectrometry (MS), 1D NMR, 2D NMR, and X-ray Crystallography. Table 1 outlines the objective performance metrics of these modalities when applied to substituted fluoropyridines.
Table 1: Performance Comparison of Analytical Modalities for Substituted Pyridines
Analytical Modality
Regiochemical Resolution
Throughput
Sample Requirement
Primary Limitation
2D NMR Suite (HSQC/HMBC)
High (Definitive connectivity)
Medium (1-4 hours)
~15 mg (Solution)
Requires high-field magnet access
1D NMR (1H, 13C, 19F)
Low (Isomeric ambiguity)
High (<15 mins)
~5 mg (Solution)
Cannot link isolated spin systems
HRMS (ESI-TOF)
None (Confirms formula only)
High (<5 mins)
<1 µg
Blind to structural isomers
X-ray Crystallography
Absolute (3D spatial proof)
Low (Days to weeks)
Single crystal
Crystallization is a major bottleneck
While High-Resolution Mass Spectrometry (HRMS) is exceptional for confirming the empirical formula, it is entirely blind to regiochemistry. Conversely, X-ray crystallography provides absolute 3D spatial proof but is heavily bottlenecked by the physical properties of the molecule (many substituted pyridines are oils or low-melting solids). Therefore, 2D NMR emerges as the optimal, high-throughput modality for bridging isolated spin systems and confirming exact atomic linkages[2].
Strategic Analytical Workflow
The following diagram illustrates the logical progression required to validate the structural integrity of the target molecule, minimizing instrument time while maximizing data confidence.
Workflow for structural validation of substituted pyridines using orthogonal analytical modalities.
Mechanistic Insights: The Causality of 2D NMR Selection
Why is 1D NMR insufficient for 3-Ethynyl-5-fluoro-2-methoxypyridine? The pyridine ring contains only two protons (H4 and H6). In a 1D 1H NMR spectrum, these protons will appear as two doublets of doublets due to meta-coupling with each other (~2 Hz) and ortho/para-coupling with the fluorine atom (~8 Hz)[3]. However, an isomer like 5-ethynyl-3-fluoro-2-methoxypyridine would produce an identical splitting pattern. Because the methoxy and ethynyl groups lack adjacent protons, they form "isolated spin systems."
To solve this, we must utilize heteronuclear 2D techniques:
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the cornerstone of modern structural elucidation[2]. It detects correlations across 2 to 3 bonds (
2JCH
,
3JCH
). By observing a 3-bond correlation from the methoxy protons to the C2 carbon, and from the ethynyl proton to the C3 carbon, we can definitively anchor these substituents to the pyridine ring[1].
19F-13C Scalar Coupling: Fluorine-19 is 100% naturally abundant and induces massive scalar couplings in the 13C spectrum. The carbon directly attached to fluorine (C5) will exhibit a massive one-bond coupling (
1JCF≈250
Hz), while adjacent carbons will show smaller two-bond couplings (
2JCF≈20−30
Hz)[4].
Table 2: Expected NMR Data & Diagnostic Correlations
Nucleus / Position
Expected 1H Shift
Expected 13C Shift
Diagnostic HMBC Correlations (
2J,3J
)
19F-13C Coupling Signature
C2 (Quaternary)
-
~160.0 ppm
From Methoxy-H, H4
4JCF
(~5 Hz)
C3 (Quaternary)
-
~105.0 ppm
From Ethynyl-H, H4
3JCF
(~10 Hz)
C4 (Aromatic CH)
~7.5 ppm (dd)
~140.0 ppm
From H6
2JCF
(~25 Hz)
C5 (Quaternary)
-
~155.0 ppm
From H4, H6
1JCF
(~250 Hz)
C6 (Aromatic CH)
~8.0 ppm (dd)
~135.0 ppm
From H4
2JCF
(~25 Hz)
Methoxy (-OCH3)
~3.9 ppm (s)
~54.0 ppm
To C2
None
Ethynyl (-C≡CH)
~3.3 ppm (s)
~80.0, ~75.0 ppm
To C3
None
Experimental Protocol: A Self-Validating System
To ensure absolute scientific integrity, the following protocol is designed as a closed-loop, self-validating system. Every assignment made via proton-carbon correlation is orthogonally verified by fluorine-carbon coupling dynamics.
Step 1: Sample Preparation
Dissolve 15–20 mg of the synthesized 3-Ethynyl-5-fluoro-2-methoxypyridine in 0.6 mL of CDCl3. Causality: A highly concentrated sample is required to achieve an adequate signal-to-noise ratio for quaternary carbons in the 13C dimension during 2D acquisition.
Step 2: 1D Baseline Acquisition (1H, 13C, 19F)
Acquire standard 1D spectra. Causality: 1D spectra are mandatory prerequisites to define the exact spectral windows (F1 and F2 dimensions) for the 2D experiments. This prevents spectral aliasing and optimizes digital resolution, ensuring that closely spaced carbon signals (like C4 and C6) are cleanly resolved[3].
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
Acquire a multiplicity-edited HSQC spectrum, optimizing the one-bond coupling constant (
1JCH
) to 145 Hz. Causality: HSQC cleanly separates overlapping proton signals by dispersing them into the carbon dimension[2]. This step isolates the protonated carbons (C4, C6, Methoxy, Ethynyl) from the quaternary carbons (C2, C3, C5).
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
Acquire an HMBC spectrum optimized for a long-range coupling (
nJCH
) of 8 Hz. Causality: This is the definitive regiochemical step. The methoxy singlet (~3.9 ppm) will show a strong cross-peak to the C2 carbon (~160 ppm). The ethynyl proton (~3.3 ppm) will show a cross-peak to the C3 carbon (~105 ppm). This anchors the functional groups to specific nodes on the ring[1].
Step 5: Orthogonal Validation (The Self-Validation Check)
Cross-reference the HMBC-derived carbon assignments with the 19F-13C splitting patterns observed in the 1D 13C spectrum. Causality: If the HMBC data suggests a specific carbon is C5, that exact carbon resonance must exhibit a ~250 Hz doublet in the 13C spectrum due to
1JCF
coupling[4]. If the carbon identified as C5 via HMBC does not show this massive splitting, the structural hypothesis is invalid, and the assignment must be rejected. This internal cross-check mathematically eliminates the possibility of false-positive isomer identification.
References
Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | Source: nih.gov | URL: [Link]
Title: Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor | Source: hzdr.de | URL: [Link]
Title: The Evolving Landscape of NMR Structural Elucidation | Source: mdpi.com | URL: [Link]
Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine | Source: lboro.ac.uk | URL: [Link]
Comprehensive Safety and Operational Guide for Handling 3-Ethynyl-5-fluoro-2-methoxypyridine
Introduction 3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as PIKfyve...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Ethynyl-5-fluoro-2-methoxypyridine (CAS: 1256820-42-4) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as PIKfyve and PIP4K2C kinase inhibitors[1]. While its structural versatility makes it invaluable for drug discovery, the specific combination of a terminal alkyne, a fluorinated pyridine core, and a methoxy group presents unique reactivity and toxicity profiles. As a Senior Application Scientist, I have designed this guide to provide researchers with field-proven, self-validating protocols for the safe handling, operation, and disposal of this compound, grounded in authoritative chemical safety standards.
Chemical Profile & Mechanistic Risk Assessment
To handle this compound safely, one must understand the causality behind its hazards. Safety is not about blindly following rules; it is about respecting the underlying chemistry.
Quantitative Hazard Data
Property / Hazard Metric
Value / Specification
Operational Implication
CAS Number
1256820-42-4
Unique identifier for SDS retrieval and inventory tracking[2].
Molecular Weight
151.14 g/mol
Required for precise stoichiometric calculations in cross-coupling.
Alkyne pKa (est.)
~24 - 25
Susceptible to deprotonation by mild bases; risk of acetylide formation.
| Storage Temperature | 2-8°C (Inert Atmosphere) | Must be stored under Argon to prevent oxidative degradation[3]. |
Terminal Alkyne Reactivity (-C≡CH): The terminal alkyne proton is weakly acidic. When exposed to basic heavy metal salts (e.g., unliganded Copper, Silver, or Palladium) outside of a strictly controlled catalytic cycle, it can rapidly undergo deprotonation. Causality: This leads to the formation of polymeric metal acetylides. These acetylides are highly shock-sensitive and thermodynamically unstable, posing a severe explosion hazard upon friction, impact, or drying.
Fluoropyridine Core Toxicity: Halogenated pyridines are notorious for being severe skin, eye, and respiratory irritants. Causality: The highly electronegative fluorine atom at the 5-position withdraws electron density from the pyridine ring, enhancing its electrophilicity. Upon contact with biological tissues, it reacts with nucleophilic residues in proteins, leading to acute tissue damage and potential sensitization.
Physical State Hazards: As a fine crystalline powder, the compound poses a significant inhalation risk. Airborne particulates can easily bypass upper respiratory defenses.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for polyfunctionalized heterocycles. The following PPE matrix is engineered to mitigate the specific physicochemical risks of 3-Ethynyl-5-fluoro-2-methoxypyridine, aligning with directives[4].
Causality: Nitrile provides excellent dexterity for solid handling, while the thicker outer glove prevents permeation of the lipophilic fluoropyridine core if it becomes dissolved in organic solvents (e.g., DMF, DMSO) during reaction setup.
Eye/Face Protection
ANSI Z87.1-compliant indirectly vented chemical splash goggles.
Causality: Indirect venting prevents fine dust particulates and solvent vapors from reaching the ocular mucosa, mitigating the severe eye irritation risk inherent to fluorinated pyridines[4].
Causality: Knit cuffs prevent the sleeves from dragging through powders or catching on Schlenk line tubing. FR material is mandatory due to the flammability of anhydrous organic solvents used in its reactions.
Respiratory
N95/P100 particulate respirator (if handled outside a fume hood).
Causality: Prevents inhalation of highly irritating fluorinated pyridine dust during weighing and transfer operations.
Operational Workflow & Engineering Controls
The most common application for 3-Ethynyl-5-fluoro-2-methoxypyridine is as a coupling partner in Sonogashira reactions. The following step-by-step methodology ensures a self-validating safety loop during setup, drawing from the principles[5].
Step-by-Step Methodology: Schlenk-Line Setup for Alkyne Coupling
Isolation & Weighing: Conduct all weighing inside a certified, calibrated Class II Type B2 biological safety cabinet or a dedicated powder weighing enclosure. Validation: Ensure inward face velocity is between 80-100 fpm before opening the reagent bottle.
Inert Transfer: Transfer the pre-weighed solid into a flame-dried Schlenk flask. Causality: Moisture can degrade active palladium catalysts and promote unwanted homocoupling of the alkyne (Glaser coupling) in the presence of oxygen.
Atmospheric Purge: Seal the flask with a rubber septum. Apply vacuum (≤ 1 Torr) and backfill with high-purity Argon. Repeat for three cycles. Validation: The visual absence of condensation or pressure loss on the Schlenk line manifold confirms system integrity.
Solvent Addition: Add anhydrous, degassed solvents (e.g., THF or DMF) via a secure syringe technique.
Catalyst Introduction: Introduce the Pd/Cu catalysts only after the system is fully inert and the alkyne is solvated. Causality: Solvating the alkyne first dilutes it, preventing localized high concentrations that could lead to uncontrolled acetylide precipitation when the copper co-catalyst is added.
Operational safety workflow for handling 3-Ethynyl-5-fluoro-2-methoxypyridine.
Emergency Response & Spill Management
In the event of an accidental release, immediate and calculated action is required:
Solid Spill: Do not sweep dry. Causality: Dry sweeping aerosolizes the toxic fluoropyridine dust. Gently cover the spill with damp absorbent pads (moistened with water or a high-flashpoint solvent like isopropanol) to suppress dust, then carefully scoop into a compatible, sealable hazardous waste container.
Skin Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing instantly. Do not apply neutralizing chemicals, as exothermic reactions can exacerbate tissue damage.
Disposal & Waste Management
Improper disposal of terminal alkynes is a leading cause of laboratory incidents, as outlined in [6].
Waste Segregation (Critical): NEVER dispose of unreacted 3-Ethynyl-5-fluoro-2-methoxypyridine into general aqueous waste streams containing heavy metals (especially Silver, Copper, or Mercury). Causality: Over time, the alkyne will react with these metals in the waste carboy to form highly explosive metal acetylides that can detonate upon movement or impact.
Quenching: Residual alkyne in reaction mixtures should be fully consumed or chemically quenched (e.g., via halogenation or hydration) before the mixture is transferred to the organic waste stream.
Labeling: Clearly label the waste container with "Contains Terminal Alkynes and Fluorinated Organics" to alert waste management personnel to avoid cross-contamination with metal-bearing waste.
References
Title: Personal Protective Equipment
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies Press (National Research Council)
URL: [Link]
Title: ACS Center for Lab Safety
Source: American Chemical Society (ACS)
URL: [Link]